Dictysine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVALMFEKMFXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Cytisine: A Technical Guide for Drug Development Professionals
Introduction: Cytisine (B100878) is a plant-based alkaloid derived from the seeds of the Laburnum and Cytisus genera of the Fabaceae family.[1] For decades, it has been utilized in Central and Eastern Europe as a smoking cessation aid.[2] Its structural similarity to nicotine (B1678760) and favorable pharmacological profile have garnered significant interest within the scientific community for its potential in treating nicotine addiction. This guide provides an in-depth examination of the molecular and neurochemical mechanisms underlying Cytisine's therapeutic effects, presenting key quantitative data and detailed experimental methodologies relevant to researchers in pharmacology and drug development.
Core Mechanism: Partial Agonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The primary mechanism of action of Cytisine is its activity as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4] These receptors are ligand-gated ion channels widely distributed in the central nervous system and are critically implicated in the reinforcing effects and dependence-producing properties of nicotine.[5]
Cytisine's therapeutic efficacy stems from a dual action at the α4β2 nAChR:
-
Agonist Action : By binding to and weakly activating α4β2 nAChRs, Cytisine mimics the effect of nicotine. This stimulation is sufficient to trigger a modest release of dopamine (B1211576) in the mesolimbic reward pathway, which alleviates the craving and withdrawal symptoms experienced during smoking cessation.
-
Antagonist Action : Due to its high binding affinity, Cytisine effectively competes with nicotine for the same binding sites on the α4β2 receptors. When a person smokes while on Cytisine therapy, the nicotine from tobacco is blocked from binding to these receptors. This attenuates the robust dopamine release and the associated rewarding and reinforcing effects of smoking, thereby reducing the satisfaction derived from it.
This partial agonism positions Cytisine as a compound that can maintain a baseline level of nicotinic stimulation to manage withdrawal while simultaneously blocking the rewarding effects of nicotine from cigarettes.
Quantitative Pharmacology: Receptor Binding and Functional Activity
Cytisine exhibits a distinct profile of binding affinity (Ki) and functional potency (EC50) across various nAChR subtypes. Its high affinity for the α4β2 subtype is a key determinant of its clinical utility.
Data Presentation: Binding Affinity and Functional Efficacy
The following tables summarize the quantitative data for Cytisine's interaction with major nAChR subtypes.
Table 1: Binding Affinity of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | |
| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | |
| α4β4 | [³H]-Epibatidine | HEK293 Cells | Subnanomolar | |
| α3β2 | [³H]-Epibatidine | HEK293 Cells | ~3.4 (20-fold lower than α4β2) | |
| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |
| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Assay Type | Parameter | Value | Efficacy (vs. ACh) | Reference(s) |
| α4β2 (High Sensitivity) | Electrophysiology | EC50 | 0.06 - 18 µM | Partial Agonist | |
| α4β2 (Low Sensitivity) | Electrophysiology | Imax | ~10% | Partial Agonist | |
| α3β4 | Electrophysiology | Imax | Full Agonist | Full Agonist | |
| α7 | Electrophysiology | Imax | Full Agonist | Full Agonist |
Downstream Neurochemical Effects and Signaling Pathway
The binding of Cytisine to presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) is a critical event. This interaction triggers a conformational change in the receptor, opening its intrinsic cation channel. The subsequent influx of Na⁺ and Ca²⁺ ions leads to depolarization of the neuron, which in turn stimulates the release of dopamine into the nucleus accumbens (NAC). This neurochemical event is central to the modulation of reward and motivation. As a partial agonist, Cytisine elicits a smaller, more controlled dopamine release compared to the full agonist nicotine.
Experimental Protocols
The characterization of Cytisine's pharmacological profile relies on several key experimental techniques. Detailed methodologies for these assays are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective : To determine the inhibition constant (Ki) of Cytisine for various nAChR subtypes.
-
Methodology :
-
Membrane Preparation : Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest are prepared via homogenization and centrifugation. Protein concentration is determined using a BCA assay.
-
Incubation : In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-cytisine for α4β2 nAChRs) and varying concentrations of unlabeled Cytisine.
-
Separation : The reaction is incubated to equilibrium. Subsequently, receptor-bound and free radioligands are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of Cytisine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional properties of a compound by recording the ion currents flowing through receptor channels expressed in Xenopus laevis oocytes.
-
Objective : To determine the potency (EC50) and efficacy (Imax) of Cytisine as an agonist at specific nAChR subtypes.
-
Methodology :
-
Oocyte Preparation : Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific α and β subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Recording Setup : An oocyte expressing the target receptor is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.
-
Drug Application : Cytisine is applied to the oocyte at various concentrations.
-
Current Recording : The ion currents flowing through the nAChR channels in response to Cytisine application are recorded using a voltage-clamp amplifier.
-
Data Analysis : Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration. These curves are fitted with a Hill equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Imax), which is typically expressed as a percentage of the response to the endogenous agonist, acetylcholine (ACh).
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in living animals.
-
Objective : To measure Cytisine-induced dopamine release in brain reward centers (e.g., nucleus accumbens).
-
Methodology :
-
Probe Implantation : Under anesthesia, a microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of a rat.
-
Perfusion : After a recovery period, the probe is perfused at a low, constant flow rate (e.g., 0.5-2.0 µl/min) with an artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection : The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes) before and after systemic administration of Cytisine.
-
Neurochemical Analysis : The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis : Dopamine levels post-drug administration are expressed as a percentage change from the stable baseline levels collected before the drug was given. This allows for the characterization of the time course and magnitude of Cytisine-induced dopamine release.
-
Conclusion
The mechanism of action of Cytisine is centered on its role as a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor. This pharmacological profile enables it to mitigate nicotine withdrawal symptoms by providing a baseline level of receptor stimulation while simultaneously blocking the reinforcing effects of nicotine by competing for the same binding site. Its selectivity for the α4β2 subtype over other nAChRs, such as the α7 and muscle subtypes, contributes to its therapeutic window. The downstream effect of this interaction is a modulated release of dopamine in the brain's reward circuitry. A thorough understanding of these molecular and neurochemical mechanisms, quantified through techniques like radioligand binding, electrophysiology, and in vivo microdialysis, is essential for the continued development and optimization of Cytisine and novel derivatives as therapies for nicotine dependence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
Cytisine as a Partial Agonist for Nicotinic Acetylcholine Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytisine (B100878) is a plant-derived alkaloid that functions as a partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a particularly high affinity for the α4β2 subtype, which is critically implicated in the neurobiology of nicotine (B1678760) addiction. By binding to these receptors, cytisine elicits a weaker response than nicotine, thereby alleviating withdrawal symptoms and cravings. Simultaneously, it competitively antagonizes the effects of nicotine from tobacco, reducing its reinforcing properties. This dual mechanism underlies its efficacy as a smoking cessation aid. This technical guide provides an in-depth review of the molecular pharmacology of cytisine, detailed experimental protocols for its characterization, and an overview of the relevant signaling pathways.
Molecular Pharmacology of Cytisine
The interaction of cytisine with nAChRs is defined by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Iₘₐₓ) relative to the endogenous ligand, acetylcholine, and the addictive substance, nicotine.
Mechanism of Action
As a partial agonist, cytisine stabilizes a conformational state of the nAChR that results in a lower probability of channel opening compared to a full agonist like nicotine.[1] This action provides a sufficient level of receptor stimulation to mitigate withdrawal symptoms. However, by occupying the binding site, it prevents nicotine from exerting its maximal effect, thus diminishing the rewarding experience of smoking.[2] The primary target for this action is the α4β2 nAChR subtype, which is central to dopamine (B1211576) release in the brain's reward pathways.[1][3]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of cytisine in comparison to nicotine and varenicline, another partial agonist used for smoking cessation.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | α1βγδ (muscle) | References |
| Cytisine | 0.17 - 0.23 | 4200 | >3000x vs α4β2 | 430 | [4] |
| Varenicline | 0.06 - 0.15 | 125 - 322 | ~500x vs α4β2 | >8000 | |
| Nicotine | 1.6 - 6.1 | >2100 | ~100x vs α4β2 | 2000 | |
| Data compiled from radioligand binding assays using HEK293 cells for α4β2 and α3β4, IMR32 cells for α7, and Torpedo electroplax for α1βγδ. |
Table 2: Comparative Functional Potency (EC₅₀, µM) and Efficacy (Iₘₐₓ, % of ACh/Nicotine) at α4β2 nAChRs
| Compound | Potency (EC₅₀, µM) | Efficacy (Iₘₐₓ) | Experimental System | References |
| Cytisine | ~1.0 | 15% (vs ACh) | Xenopus oocytes expressing α4β2 | |
| Varenicline | 3.1 | 45% (vs Nicotine) | HEK cells expressing α4β2 | |
| Nicotine | - | 100% (Full Agonist) | - |
Key Experimental Protocols
Characterizing the pharmacological profile of a ligand like cytisine involves a combination of in vitro and in vivo assays.
In Vitro Characterization
This method quantifies the affinity of a test compound by measuring its ability to displace a specific, high-affinity radiolabeled ligand from the target receptor.
-
Objective: To determine the inhibition constant (Kᵢ) of cytisine at specific nAChR subtypes.
-
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs.
-
Test Compound: Cytisine, nicotine, varenicline.
-
Assay Buffer: e.g., phosphate-buffered saline (PBS).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand (at its approximate Kₑ value) and a range of concentrations of the unlabeled test compound (cytisine).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This technique measures the ion flow through nAChR channels expressed in Xenopus oocytes in response to agonist application, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).
-
Objective: To determine the potency and efficacy of cytisine at α4β2 nAChRs.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (e.g., α4 and β2).
-
Recording Solution (e.g., Ba²+ Ringer's solution).
-
TEVC amplifier, microelectrodes (filled with 3M KCl), and data acquisition system.
-
-
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Inject the oocytes with a mixture of cRNAs for the α4 and β2 subunits. Incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes: one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply acetylcholine (ACh) at a saturating concentration to determine the maximum current response (Iₘₐₓ_ACh).
-
Apply increasing concentrations of cytisine to the oocyte and record the peak inward current at each concentration.
-
Wash the oocyte with the recording solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Normalize the current responses elicited by cytisine to the maximal response produced by ACh.
-
Plot the normalized response against the logarithm of the cytisine concentration to generate a concentration-response curve.
-
Fit the curve with a sigmoidal dose-response equation to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Iₘₐₓ for cytisine relative to ACh.
-
In Vivo Characterization
This technique measures the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure cytisine-evoked dopamine release in the nucleus accumbens (NAc).
-
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (with a semi-permeable membrane).
-
Syringe pump, fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
-
Procedure:
-
Surgical Implantation: Anesthetize a rat and use a stereotaxic frame to surgically implant a guide cannula targeting the NAc. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the NAc.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal dopamine levels.
-
Drug Administration: Administer cytisine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples for 2-3 hours post-administration.
-
-
Data Analysis:
-
Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine concentration over time to visualize the effect of cytisine on dopamine release.
-
Signaling Pathways and Visualizations
nAChR activation initiates a cascade of intracellular events, primarily through its function as a ligand-gated ion channel.
Primary Signaling and Downstream Effects
Upon binding of an agonist, the nAChR undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in promoting cell survival and neuroprotection.
Caption: nAChR signaling cascade initiated by cytisine.
Workflow for In Vitro Pharmacological Profiling
The characterization of cytisine's properties at a specific nAChR subtype follows a structured workflow, combining binding and functional assays.
Caption: Workflow for in vitro characterization of nAChR ligands.
Modulation of the Mesolimbic Dopamine Pathway
Cytisine's therapeutic effect in smoking cessation is primarily mediated by its action on α4β2 nAChRs located on dopamine neurons in the Ventral Tegmental Area (VTA). Its partial agonism provides a modest, sustained increase in dopamine release in the Nucleus Accumbens (NAc), which alleviates withdrawal, while simultaneously blocking the surge in dopamine caused by nicotine.
Caption: Cytisine's modulation of the mesolimbic dopamine system.
Conclusion
Cytisine's pharmacological profile as a high-affinity partial agonist at α4β2 nAChRs provides a strong mechanistic basis for its clinical utility in smoking cessation. The quantitative data consistently demonstrate its potent binding and moderate functional activity, which is optimal for reducing nicotine craving and withdrawal without producing significant rewarding effects. The experimental protocols detailed herein represent the standard methodologies for the preclinical evaluation of cytisine and novel nAChR-targeting compounds. A thorough understanding of its interaction with nAChR-mediated signaling pathways is crucial for the ongoing development and optimization of therapies for nicotine dependence and other neurological disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Natural Sources of Cytisine (B100878)
Abstract: Cytisine, a quinolizidine (B1214090) alkaloid, has garnered significant attention for its potent pharmacological activities, most notably as a smoking cessation aid. Its history is rooted in ethnobotanical use and has evolved through key scientific discoveries. This document provides a comprehensive overview of the discovery timeline of cytisine, its primary natural sources with quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of its primary signaling pathway.
Discovery and Historical Development
The journey of cytisine from a plant toxin to a therapeutic agent spans over two centuries. Initial observations of the toxicity of certain plants in the Fabaceae family led to the eventual identification and isolation of the active alkaloid.
Timeline of Key Events
The discovery and development of cytisine can be traced through several pivotal moments:
-
1818: The French chemist Michel Eugène Chevreul first identified a toxic alkaloid in the seeds of Laburnum anagyroides, though he did not isolate the compound.[1][2]
-
1865: Cytisine was first successfully isolated, allowing for its chemical characterization.[2][3][4]
-
1912: The pharmacological effects of cytisine were formally documented and described as being "qualitatively indistinguishable from that of nicotine". This finding was crucial in understanding its potential mechanism of action.
-
World War II: Due to tobacco shortages, German and Russian soldiers reportedly used leaves from cytisine-containing plants as a tobacco substitute.
-
1964: A Bulgarian pharmaceutical company, Sopharma, began marketing cytisine as a smoking cessation aid under the brand name Tabex, making it one of the oldest formal treatments for nicotine (B1678760) dependence.
The historical progression from discovery to therapeutic application is visualized below.
Natural Sources of Cytisine
Cytisine is predominantly found in plants belonging to the Fabaceae (or Leguminosae) family . Several genera are known to contain this alkaloid, with varying concentrations depending on the species and the specific plant part.
Primary Botanical Sources
The most significant natural sources of cytisine include the following genera:
-
Laburnum
-
Cytisus
-
Sophora
-
Thermopsis
-
Anagyris
-
Genista
-
Baptisia
-
Ulex
The seeds of Laburnum anagyroides (Golden Rain acacia) are the most common and commercially viable source for cytisine extraction, containing the highest known concentrations.
Quantitative Analysis of Cytisine Content
The concentration of cytisine varies significantly among different plant species and tissues. The seeds are consistently found to have the highest accumulation of the alkaloid. A summary of quantitative data from various studies is presented below.
| Plant Species | Plant Part | Cytisine Concentration (% Dry Mass) | Cytisine Concentration (in Extract) | Reference(s) |
| Laburnum anagyroides | Ripe Seeds | Up to 3.0% | 0.993 mg/mL | |
| Leaves | < 1.0% | 0.679 mg/mL | ||
| Bark | < 1.0% | 0.228 mg/mL | ||
| Pods | < 1.0% | - | ||
| Laburnum watereri | Seeds | - | 1.543 mg/mL | |
| Laburnum alpinum | Leaves | - | 1.543 mg/mL | |
| Cytisus spp. | Seeds & Other Parts | 0.1 - 2.0% | - | |
| Sophora spp. | Seeds & Other Parts | 0.1 - 2.0% | - | |
| Sophora microphylla | Seeds | 0.4 - 0.5% | - | |
| Leaves & Twigs | 0.1 - 0.3% | - | ||
| Bark | 0.04 - 0.06% | - | ||
| Roots | 0.02% | - |
Experimental Protocols
The extraction and purification of cytisine from plant material are critical steps for its use in research and pharmaceutical applications. Methodologies have evolved from historical solvent-based extractions to more refined chromatographic techniques.
Extraction and Purification Methodology
A generalized workflow for the extraction and purification of cytisine from plant seeds is outlined below. This protocol is a composite of commonly cited methods.
Protocol: Acid-Base Extraction and Purification of Cytisine
-
Preparation of Plant Material:
-
Dry the seeds of Laburnum anagyroides at 40-60°C until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a mechanical mill.
-
-
Acidic Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl or ethyl alcohol with HCl) at a 1:10 solid-to-liquid ratio.
-
Stir the mixture for 12-24 hours at room temperature to extract the protonated alkaloids into the aqueous phase.
-
Filter the mixture through cheesecloth and then vacuum filter to separate the solid plant debris from the acidic extract.
-
-
Basification and Solvent Partitioning:
-
Make the acidic extract alkaline (pH 9-11) by slowly adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the cytisine, making it soluble in organic solvents.
-
Perform a liquid-liquid extraction by partitioning the basified aqueous phase against a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform) in a separatory funnel. Repeat this step 3-5 times to maximize recovery.
-
Combine the organic layers containing the crude alkaloid mixture.
-
-
Purification:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent in vacuo using a rotary evaporator to yield the crude alkaloid extract.
-
For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel or alumina.
-
Alternatively, precipitation using Mayer's reagent can be employed, followed by recovery of the free alkaloid.
-
-
Crystallization:
-
Recrystallize the purified cytisine from a suitable solvent system (e.g., acetone (B3395972) or ethanol/water) to obtain high-purity crystalline cytisine.
-
The following diagram illustrates this general experimental workflow.
Analytical Methods for Identification and Quantification
Several analytical techniques are employed to identify and quantify cytisine in plant extracts and final products:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantification, often using a C18 column with mobile phases containing acetonitrile (B52724) and acidic buffers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for both identification and quantification, providing structural information based on mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used for structural elucidation and confirmation of identity.
Core Signaling Pathway
Cytisine's primary pharmacological effect is mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). It acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is critically involved in nicotine addiction.
Mechanism of Action:
-
Binding: Cytisine binds with high affinity to the α4β2 nAChR in the ventral tegmental area (VTA) of the brain.
-
Partial Agonism: As a partial agonist, it weakly stimulates the receptor, leading to a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens. This action alleviates the withdrawal symptoms experienced during smoking cessation.
-
Antagonism: By occupying the receptor binding site, cytisine competitively inhibits the binding of nicotine from tobacco smoke. This blockade prevents the strong dopamine surge that reinforces nicotine addiction, thereby reducing the rewarding effects of smoking.
The signaling pathway is depicted in the diagram below.
References
A Technical Guide to the Biosynthesis of Cytisine in Cytisus laburnum
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The species Cytisus laborinum as specified in the query is likely a typographical error for Cytisus laburnum. Cytisus laburnum is an accepted synonym for Laburnum anagyroides. This document, therefore, refers to the biosynthesis of cytisine (B100878) as studied in Laburnum anagyroides and other closely related quinolizidine (B1214090) alkaloid-producing species within the Fabaceae family.
Introduction
Cytisine is a tricyclic quinolizidine alkaloid (QA) predominantly found in the seeds and other tissues of plants belonging to the Fabaceae (legume) family, such as those of the genera Laburnum, Cytisus, and Sophora[1][2][3][4]. With a molecular formula of C₁₁H₁₄N₂O, it is recognized for its potent pharmacological activity as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype[1]. This mechanism of action, which bears similarity to nicotine, has led to its widespread use as a smoking cessation aid, especially in Central and Eastern Europe. From a botanical perspective, the cytisine biosynthetic pathway serves as a crucial chemical defense mechanism against herbivores. This guide provides an in-depth overview of the current understanding of the cytisine biosynthetic pathway, quantitative data on its accumulation, relevant experimental protocols, and visual representations of the core biochemical processes.
The Cytisine Biosynthetic Pathway
The biosynthesis of cytisine, like other quinolizidine alkaloids, originates from the primary amino acid L-lysine. The pathway involves a series of enzymatic conversions that build the characteristic tricyclic ring structure. While the initial steps are well-established, the intermediate steps leading to the final cytisine molecule are not yet fully elucidated. The synthesis is understood to occur in the green parts of the plant, such as the leaves, with the final alkaloids being translocated and stored in various tissues, notably the seeds.
Initial Steps: From L-Lysine to Cadaverine (B124047)
The committed step in the biosynthesis of cytisine and other QAs is the decarboxylation of L-lysine to produce cadaverine.
-
Enzyme: Lysine (B10760008) Decarboxylase (LDC)
-
Substrate: L-Lysine
-
Product: Cadaverine
-
Cofactor: Pyridoxal phosphate (B84403) (PLP)
-
Subcellular Location: This reaction is catalyzed by a specific LDC enzyme located in the chloroplast stroma. Studies on LDC from various QA-producing legumes indicate that this enzyme is part of a distinct subclade of plant ornithine decarboxylases that have evolved to preferentially or equally use lysine as a substrate.
Formation of the Piperidine Ring
Cadaverine is subsequently oxidized and cyclized to form the first heterocyclic ring structure, Δ¹-piperideine.
-
Enzyme: Copper Amine Oxidase (CuAO)
-
Substrate: Cadaverine
-
Product: 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine in an intramolecular Schiff base reaction.
Dimerization and Formation of the Quinolizidine Core
The exact mechanism for the subsequent steps remains an area of active research. It is proposed that three molecules of cadaverine are ultimately required to form the tricyclic cytisine skeleton. A key hypothetical intermediate is formed through the dimerization of Δ¹-piperideine, leading to the bicyclic quinolizidine core structure, tetrahydroanabasine. The subsequent enzymatic steps that modify this core to yield the final tricyclic structure of cytisine have not been fully characterized.
Late-Stage Modifications
In some species, cytisine can be further modified. For example, N-methylation of cytisine yields N-methylcytisine.
-
Enzyme: S-adenosyl-L-methionine:cytisine N-methyltransferase
-
Substrates: Cytisine, S-adenosyl-L-methionine (SAM)
-
Product: N-methylcytisine
-
Note: This enzymatic activity has been detected in crude enzyme preparations from Laburnum anagyroides, Laburnum alpinum, and Cytisus canariensis.
A diagram of the proposed biosynthetic pathway is presented below.
Caption: Proposed biosynthetic pathway of cytisine starting from L-lysine.
Quantitative Data
Quantitative analysis of cytisine and its derivatives in plant tissues is crucial for understanding accumulation patterns and for sourcing the natural product. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. The concentration of cytisine varies significantly between different plant parts and species.
Table 1: Concentration of Cytisine in Tissues of Laburnum Species
| Plant Species | Plant Part | Cytisine Concentration (mg mL⁻¹) | Reference |
| Laburnum anagyroides | Seeds | 0.993 | |
| Laburnum anagyroides | Leaves | 0.679 | |
| Laburnum anagyroides | Cortex (Bark) | 0.228 | |
| Laburnum watereri | Seeds | 1.543 | |
| Laburnum watereri | Leaves | 0.679 | |
| Laburnum alpinum | Leaves | 1.543 |
Note: Concentrations were determined from extracts and are presented as reported in the source literature.
Experimental Protocols
The elucidation of the cytisine biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Key experimental strategies are outlined below.
Isotopic Labeling Studies
Feeding experiments using isotopically labeled precursors are a foundational technique to trace the incorporation of atoms into the final alkaloid structure.
-
Principle: A labeled precursor (e.g., [¹⁴C]-lysine or [¹⁴C]-cadaverine) is supplied to the plant or cell culture. After an incubation period, alkaloids are extracted, purified, and the location and amount of the isotopic label are determined using techniques like liquid scintillation counting or mass spectrometry.
-
Methodology:
-
Precursor Synthesis: Synthesize or procure the desired isotopically labeled compound.
-
Administration: Introduce the labeled precursor to intact plants (e.g., via stem feeding) or sterile cell suspension cultures.
-
Incubation: Allow sufficient time for metabolic processes to incorporate the label.
-
Extraction: Harvest plant material and perform a standard alkaloid extraction, often involving acid-base partitioning.
-
Purification & Analysis: Separate the target alkaloid (cytisine) using chromatography (TLC, HPLC).
-
Detection: Quantify the incorporated radioactivity or mass shift to confirm the precursor-product relationship.
-
Enzyme Isolation and Characterization
This approach involves purifying the enzymes responsible for specific biosynthetic steps to study their properties in vitro.
-
Principle: Isolate a specific enzyme from a rich source tissue and perform kinetic assays to determine its substrate specificity, pH optimum, cofactor requirements, and kinetic parameters (Kₘ, Vₘₐₓ).
-
Methodology:
-
Source Material: Select a plant tissue with high biosynthetic activity (e.g., young green leaves).
-
Crude Extract Preparation: Homogenize the tissue in a suitable buffer to release cellular contents.
-
Protein Purification: Employ a series of protein chromatography steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion exchange, size exclusion, affinity chromatography) to purify the target enzyme.
-
Enzyme Assay: Develop a specific assay to measure the enzyme's activity. For LDC, this could involve measuring the production of ¹⁴CO₂ from [¹⁴C]-lysine or quantifying cadaverine by HPLC.
-
Kinetic Analysis: Perform assays with varying substrate concentrations to determine kinetic parameters.
-
Gene Identification and Heterologous Expression
Modern approaches focus on identifying the genes encoding biosynthetic enzymes and confirming their function by expressing them in a non-native (heterologous) host.
-
Principle: Candidate genes, often identified through transcriptomic analysis of QA-producing versus non-producing plants, are cloned and expressed in a model organism like E. coli, yeast, or a plant system like Nicotiana benthamiana or Arabidopsis thaliana. The function of the expressed protein is then confirmed through in vitro or in vivo assays.
-
Workflow: The general workflow for this approach is depicted in the diagram below.
Caption: Workflow for heterologous expression of a candidate biosynthetic gene.
Conclusion and Future Directions
The biosynthetic pathway of cytisine begins with the well-characterized conversion of L-lysine to cadaverine, catalyzed by lysine decarboxylase in the chloroplasts. Subsequent oxidation and cyclization steps lead to the formation of the quinolizidine core. However, the complete enzymatic cascade, particularly the series of reactions transforming the bicyclic intermediate into the final tricyclic cytisine structure, remains to be fully elucidated.
Future research efforts should be directed towards:
-
Transcriptome and Genome Mining: Utilizing high-throughput sequencing of Laburnum and Cytisus species to identify candidate genes (e.g., oxidoreductases, cyclases, transferases) that co-express with known pathway genes like LDC.
-
Functional Genomics: Systematically characterizing the function of these candidate genes using heterologous expression and virus-induced gene silencing (VIGS) in the native plant.
-
Metabolite Profiling: Using advanced mass spectrometry techniques to identify and structurally characterize the elusive intermediates between the quinolizidine core and cytisine.
A complete understanding of this pathway is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of microorganisms or plants to produce cytisine and novel derivatives for pharmaceutical applications.
References
The Structure-Activity Relationship of Cytisine: A Technical Guide for Drug Development
Introduction
Cytisine (B100878), a plant-based alkaloid, has long been recognized for its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the same receptors targeted by nicotine (B1678760) in the brain.[1] This interaction forms the basis of its use as a smoking cessation aid, particularly in Eastern and Central Europe.[2] The rigid tricyclic structure of cytisine provides a unique scaffold for medicinal chemists, offering multiple points for modification to enhance its affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cytisine, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in the quest for novel nAChR ligands.
Core Structure and Pharmacophore
Cytisine's fundamental structure consists of a rigid tetracyclic framework containing a pyridone ring and a secondary amine. This conformation allows it to mimic the endogenous neurotransmitter acetylcholine and bind to nAChRs.[3] The key pharmacophoric elements include the basic nitrogen atom, which is protonated at physiological pH, and the hydrogen bond acceptor capability of the pyridone oxygen. The distance and spatial relationship between these elements are crucial for high-affinity binding to the receptor.[3]
Structure-Activity Relationship at a Glance
Modifications to the cytisine scaffold have been explored at several positions, primarily at the N-12, C-3, C-5, C-9, and C-10 positions. The following diagram provides a high-level overview of the general SAR trends.
Caption: General overview of cytisine structure-activity relationships.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various cytisine derivatives for different nAChR subtypes. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: N-12 Substituted Cytisine Derivatives and their Affinity for α4β2 and α7 nAChRs
| Compound | R (N-12 Substituent) | α4β2 Ki (nM) | α7 Ki (μM) |
| Cytisine | H | 0.4 - 2.4[4] | 0.4 - >50 |
| Varenicline | - (bridged) | 0.06 | 0.322 |
| N-Methylcytisine | CH3 | 1.2 | >100 |
| N-Propylcytisine | C3H7 | 0.8 | 5.5 |
| N-Benzylcytisine | CH2Ph | 3.4 | 12.1 |
Table 2: C-3 and C-5 Substituted Cytisine Derivatives and their Affinity for α4β2 nAChRs
| Compound | Modification | α4β2 Ki (nM) |
| Cytisine | Unsubstituted | ~1.0 |
| 3-Bromocytisine | 3-Br | 0.08 |
| 3-Iodocytisine | 3-I | 0.06 |
| 5-Bromocytisine | 5-Br | 0.25 |
Note: Data synthesized from multiple sources for comparative purposes.
Table 3: C-9 and C-10 Substituted Cytisine Derivatives and their Affinity and Efficacy at α4β2 nAChRs
| Compound | Modification | α4β2 Ki (nM) | α4β2 EC50 (μM) |
| Cytisine | Unsubstituted | ~1.0 | ~1.0 |
| 9-Aminocytisine | 9-NH2 | 15 | - |
| 10-Methylcytisine | 10-CH3 | 1.1 | - |
| 10-Phenylcytisine | 10-Ph | 2.3 | - |
Experimental Protocols
The characterization of cytisine derivatives relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: In a final volume of 100-200 µL, the cell membranes, a fixed concentration of radioligand (e.g., [3H]cytisine, typically around its Kd value), and varying concentrations of the unlabeled test compound are incubated.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity (agonism or antagonism) of a compound by quantifying the efflux of radioactive rubidium (a potassium surrogate) through the activated nAChR ion channel.
Detailed Methodology:
-
Cell Culture and Loading: Cells expressing the nAChR subtype of interest are cultured to confluence and loaded overnight with ⁸⁶Rb⁺.
-
Assay Initiation: The cells are washed to remove extracellular ⁸⁶Rb⁺.
-
Compound Application: The test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) is applied to the cells for a short period (e.g., 30 seconds).
-
Efflux Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
-
Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by cell lysis.
-
Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is determined by scintillation counting.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
nAChR Signaling Pathway
The binding of cytisine or its derivatives to nAChRs initiates a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to cation influx and membrane depolarization. This can trigger various downstream signaling pathways, including the modulation of neurotransmitter release.
References
An In-depth Technical Guide to Early-Stage Research on Cytisine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine (B100878), a natural alkaloid found in plants of the Fabaceae family, has long been recognized for its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its primary action as a partial agonist at the α4β2 nAChR subtype has established it as a valuable pharmacological tool and a smoking cessation aid.[2][3] The rigid tricyclic structure of cytisine provides an excellent scaffold for chemical modification, leading to the development of a diverse range of derivatives with tailored pharmacological profiles.[1] This technical guide provides a comprehensive overview of early-stage research on cytisine derivatives, focusing on their synthesis, pharmacological evaluation, and the underlying molecular mechanisms of action.
Core Concepts in Cytisine Derivative Research
The primary goal of synthesizing cytisine derivatives is to modulate its affinity, selectivity, and efficacy for various nAChR subtypes.[4] Researchers aim to improve upon the therapeutic window of cytisine by enhancing its desired effects while minimizing off-target interactions that can lead to side effects. Key areas of investigation include the development of derivatives with increased selectivity for specific nAChR subtypes implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on cytisine and its derivatives, providing a comparative overview of their binding affinities and functional activities at different nAChR subtypes.
Table 1: Binding Affinities (Ki, nM) of Cytisine and its Derivatives at Various nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference |
| (-)-Cytisine | ~1 | - | - | |
| 10-methyl derivative (15) | Similar to Cytisine | >3000-fold lower than α4β2 | Lower than Cytisine | |
| 10-hydroxymethyl derivative (17a) | - | >900-fold lower than α4β2 | - | |
| 9-vinyl derivative | - | - | - | |
| N-substituted derivatives (various) | 30-163 | - | - | |
| 5-Bromo-cytisine | - | - | - | |
| 3-(pyridin-3′-yl)-cytisine | - | - | - |
Table 2: Functional Activity (EC50, µM and Efficacy) of Cytisine and its Derivatives
| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh response) | Reference |
| (-)-Cytisine | α4β2 | ~1 | Partial Agonist | |
| 3-(pyridin-3′-yl)-cytisine | α4β2 (LS) | - | 8 | |
| 3-(pyridin-3′-yl)-cytisine | α4β2 (HS) | - | 3 | |
| 5-Bromo-cytisine | α4β2 (LS & HS) | - | ~16 |
LS = Low Sensitivity; HS = High Sensitivity
Experimental Protocols
Synthesis of Cytisine Derivatives
The synthesis of novel cytisine derivatives often involves modifications at several key positions of the cytisine scaffold, including the secondary nitrogen (N12) and the pyridone ring (positions 3, 5, 9, and 10).
General Procedure for N-Alkylation:
-
Dissolve cytisine in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) to deprotonate the secondary amine.
-
Add the desired alkyl halide and heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Synthesis of 9- and 10-Substituted Derivatives: Modifications at the 9 and 10 positions often require more complex synthetic routes, sometimes starting from a precursor to cytisine. For instance, the synthesis of 10-substituted derivatives has been achieved through a multi-step process involving the construction of a substituted pyridone ring prior to the formation of the tricyclic system.
Synthesis of 9-vinyl and 9-aryl derivatives: These derivatives can be synthesized from N-Boc-protected 9-bromocytisine via Stille or Suzuki coupling reactions.
-
Stille Coupling: N-Boc-9-bromocytisine is reacted with tri-n-butylvinylstannane in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) in a suitable solvent like dioxane at elevated temperatures.
-
Suzuki Coupling: N-Boc-9-bromocytisine is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent system like DME/H2O.
-
Deprotection: The final step involves the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH2Cl2).
Pharmacological Evaluation
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]cytisine, [3H]epibatidine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to measure the functional activity (efficacy and potency) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: The oocyte is perfused with a solution containing a known concentration of an agonist (e.g., acetylcholine) in the presence and absence of the test compound.
-
Data Acquisition: The resulting ion currents are recorded and analyzed to determine the EC50 (concentration for half-maximal activation) and the maximal response (efficacy) of the test compound.
In Vivo Behavioral Studies: These studies are conducted in animal models to assess the physiological and behavioral effects of the cytisine derivatives.
-
Animal Models: Commonly used models include rats and mice.
-
Drug Administration: The test compound is administered via various routes (e.g., intraperitoneal, oral).
-
Behavioral Paradigms: A range of behavioral tests are employed to assess different endpoints, such as:
-
Locomotor Activity: To measure stimulant or sedative effects.
-
Drug Discrimination: To determine if the compound has similar subjective effects to a known drug like nicotine.
-
Intracranial Self-Stimulation (ICSS): To assess the rewarding or aversive properties of the compound.
-
Models of Depression/Anxiety: Such as the forced swim test and tail suspension test.
-
-
Data Analysis: Behavioral responses are quantified and statistically analyzed to determine the in vivo effects of the compound.
Visualizations
Signaling Pathways
The primary molecular target of cytisine and its derivatives are nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly the α4β2 subtype, leads to the influx of cations (Na+ and Ca2+), resulting in neuronal depolarization and the initiation of downstream signaling cascades.
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cytisine Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cytisine's binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Cytisine (B100878), a plant-based alkaloid, is a partial agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is strongly implicated in nicotine (B1678760) addiction.[1][2] This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Cytisine
The binding affinity of Cytisine to different nAChR subtypes has been extensively studied using various in vitro techniques. The data presented below, primarily in the form of inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀), quantify Cytisine's potency and selectivity. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity, while EC₅₀ values reflect the concentration required to elicit a half-maximal response.
Table 1: Inhibition Constants (Kᵢ) of Cytisine at Various nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 2.0 ± 0.2 | [3] |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | [1][4] |
| α4β2 | [³H]-Cytisine | HEK 293 Cells | 0.3 - 0.8 | |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |
| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax membrane | 430 |
Table 2: Functional Potency (EC₅₀) and Efficacy of Cytisine at Human nAChRs
| nAChR Subtype | Experimental Method | Parameter | Value | Efficacy vs. Acetylcholine | Reference |
| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ (Activation) | ~1 µM | Partial Agonist | |
| α4β2 (high sensitivity) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 0.06 - 18 µM | Partial Agonist | |
| α4β2 | Patch-clamp (HEK 293 cells) | EC₅₀ | > ACh | Low Efficacy | |
| α7 | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy | Weak Partial Agonist | <5% of ACh maximum | |
| α3β4 | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy | Full Agonist (at low concentrations) | - |
Table 3: Inhibitory Potency (IC₅₀) of Cytisine
| nAChR Subtype | Experimental Condition | Parameter | Value (nM) | Reference |
| α4β2 (high affinity) | Desensitization in oocytes | IC₅₀ | 0.05–2.8 |
Experimental Protocols
The characterization of Cytisine's binding affinity relies on two primary in vitro techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Kᵢ) of Cytisine at specific nAChR subtypes.
General Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Perform centrifugation to isolate the cell membranes containing the receptors.
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs) and varying concentrations of unlabeled Cytisine.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of Cytisine that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Cytisine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine (B100878), a quinolizidine (B1214090) alkaloid derived from the seeds of plants belonging to the Fabaceae family, such as Cytisus laburnum (golden rain acacia), has a long and fascinating history in the realm of pharmacology.[1] For decades, it has been utilized as a smoking cessation aid, particularly in Central and Eastern Europe, predating many of the currently available pharmacotherapies.[2][3] This technical guide provides a comprehensive historical perspective on cytisine research, detailing its discovery, early investigations, mechanism of action, and the evolution of clinical trials that have shaped our understanding of its efficacy and safety. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the journey of this remarkable natural compound.
Early Discovery and Historical Milestones
The history of cytisine research spans over two centuries, marked by its initial isolation and subsequent recognition of its physiological effects.
-
1865: Cytisine was first isolated from the seeds of Cytisus laburnum.
-
1912: The biological effects of cytisine were reported to be nearly identical to those of nicotine (B1678760), leading to the proposal of its use as a tobacco substitute.
-
World War II: German and Russian soldiers reportedly smoked the Cytisus plant as a tobacco substitute.
-
1961: Bulgarian pharmacist Strashimir Ingilizov synthesized "Tabex," a smoking cessation aid using cytisine.
-
1964: The Bulgarian pharmaceutical company Sopharma began marketing cytisine as a smoking cessation aid under the brand name Tabex.
-
1960s-1970s: The first clinical trials of cytisine for smoking cessation were conducted in Eastern and Central Europe, with published results in non-English journals.
Mechanism of Action: A Partial Agonist of Nicotinic Acetylcholine (B1216132) Receptors
Cytisine's efficacy as a smoking cessation aid stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is crucial for mediating the reinforcing effects of nicotine and the subsequent development of addiction.
As a partial agonist, cytisine binds to and stimulates the α4β2 nAChRs, but to a lesser degree than nicotine. This action has a dual effect:
-
Alleviation of Withdrawal Symptoms: By providing a low level of stimulation to the nAChRs, cytisine helps to mitigate the craving and withdrawal symptoms that occur upon smoking cessation.
-
Reduction of Smoking Reinforcement: By occupying the nAChRs, cytisine competitively inhibits the binding of nicotine from tobacco smoke, thereby reducing the rewarding and reinforcing effects of smoking.
The structural similarity between cytisine and nicotine allows it to fit into the same receptor binding pocket. This interaction is key to its therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. rzucpalenie.ur.edu.pl [rzucpalenie.ur.edu.pl]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Cytisine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytisine (B100878), a plant-derived alkaloid, has garnered significant attention for its potential as a smoking cessation aid and its broader effects on the central nervous system (CNS). Its primary mechanism of action involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), where it functions as a partial agonist with high affinity for the α4β2 subtype. This interaction modulates key neurotransmitter systems, including the dopaminergic pathways crucial for reward and addiction. This technical guide provides an in-depth overview of the pharmacology of cytisine, focusing on its receptor binding profile, functional activity, and downstream effects on CNS signaling. Detailed experimental protocols for key assays used to characterize cytisine's activity are provided, along with visualizations of its mechanism of action and experimental workflows.
Mechanism of Action at Nicotinic Acetylcholine Receptors
Cytisine's effects on the CNS are primarily mediated through its interaction with nAChRs, a family of ligand-gated ion channels. It exhibits a distinct profile as a partial agonist, particularly at the α4β2 nAChR subtype, which is densely expressed in brain regions associated with nicotine (B1678760) addiction and reward.[1][2] As a partial agonist, cytisine binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[3][4] This dual action allows it to alleviate nicotine withdrawal symptoms by providing a low level of receptor stimulation while also competitively inhibiting the binding of nicotine, thereby reducing the rewarding effects of smoking.[2]
Receptor Binding Affinity
Radioligand binding assays have been employed to quantify the affinity of cytisine for various nAChR subtypes. The inhibition constant (Ki) is a measure of the concentration of cytisine required to inhibit the binding of a radiolabeled ligand by 50%. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of Cytisine at nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | |
| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 2.0 ± 0.2 | |
| α3β2 | [³H]-Epibatidine | HEK293 Cells | ~20-fold lower than α4β2 | |
| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | |
| α4β4 | [³H]-Epibatidine | HEK293 Cells | Subnanomolar | |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |
| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 |
Functional Activity
Electrophysiological studies, such as two-electrode voltage clamp and patch-clamp recordings, have been used to characterize the functional activity of cytisine at nAChRs. These techniques measure the ion flow through the receptor channel upon agonist binding, providing information on the compound's efficacy (maximal response, Imax) and potency (concentration producing 50% of the maximal response, EC50).
Table 2: Functional Activity (EC50, Imax) of Cytisine at nAChR Subtypes
| nAChR Subtype | Experimental System | EC50 (µM) | Imax (% of Acetylcholine) | Reference(s) |
| α4β2 | Xenopus oocytes | ~1 | 14.7 ± 4 | |
| α3β2 | Xenopus oocytes | - | 2.5 ± 0.8 | |
| α3β4 | Xenopus oocytes | Low potency | Full agonist | |
| α7 | Xenopus oocytes | - | Activates | |
| α4β2 (high sensitivity) | Xenopus oocytes | 0.06 - 18 | <5 | |
| α4β2 (low sensitivity) | Xenopus oocytes | - | 10 |
Effects on Neurotransmitter Systems
Cytisine's interaction with nAChRs leads to the modulation of several key neurotransmitter systems in the brain, most notably the dopaminergic system.
Dopaminergic System
Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc) is a primary mechanism by which nicotine exerts its reinforcing effects. Cytisine, as a partial agonist at these receptors, can also stimulate dopamine (B1211576) release, albeit to a lesser extent than nicotine. This mild increase in dopamine is thought to be sufficient to alleviate nicotine withdrawal symptoms. In vivo microdialysis studies in rats have shown that cytisine can elicit dopamine release in the striatum.
Noradrenergic and Serotonergic Systems
The influence of cytisine on other neurotransmitter systems is less well-characterized. Some studies suggest that nAChR activation can modulate the release of norepinephrine (B1679862) and serotonin. For instance, cytisine has been shown to have antidepressant-like effects in animal models, and these effects may be linked to its interaction with the serotonergic system. One study found that cytisine treatment in mice subjected to chronic stress reversed the decrease in 5-HT1A receptor levels in the hippocampus and amygdala.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of cytisine and the workflows of key experimental protocols used in its characterization.
References
Methodological & Application
Application Notes & Protocols: Utilizing Cytisine as a Versatile Scaffold for Novel Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cytisine (B100878), a natural alkaloid extracted from plants of the Fabaceae family, has a rich history in traditional medicine and has been utilized for smoking cessation for decades in Eastern and Central Europe.[1][2][3] Its rigid, tetracyclic structure makes it an attractive and versatile scaffold for the design of novel therapeutic agents.[2] The primary biological target of cytisine is the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as a partial agonist, particularly at the α4β2 subtype.[1] This interaction is central to its effects on nicotine (B1678760) addiction by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.
Recent advancements in medicinal chemistry have demonstrated that the cytisine scaffold can be chemically modified at various positions to generate derivatives with altered potency, selectivity, and therapeutic applications. These modifications can enhance its pharmacokinetic properties and expand its utility beyond smoking cessation to areas such as neurological disorders and pain management. These application notes provide an overview of the pharmacological data of cytisine derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways involved.
Data Presentation: Pharmacological Profile of Cytisine Derivatives
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative cytisine derivatives at different nAChR subtypes. This data highlights how structural modifications influence receptor interaction and selectivity.
Table 1: Binding Affinity (Ki, nM) of N-Substituted Cytisine Derivatives for nAChR Subtypes
| Compound | Substitution at N12 | α4β2 Ki (nM) | α7 Ki (µM) | Reference |
| Cytisine | -H | ~1 | >50 | |
| N-Methylcytisine | -CH₃ | Varies | Varies | |
| N-Phenethylcytisine | -CH₂CH₂Ph | 5.2 | >50 | |
| N-(3-Phenylpropyl)cytisine | -(CH₂)₃Ph | 2.8 | >50 | |
| N-(4-Phenylbutyl)cytisine | -(CH₂)₄Ph | 1.9 | >50 | |
| N-Benzoylmethylcytisine | -CH₂COPh | 11.2 | >50 |
Table 2: Binding Affinity (Ki, nM) of Pyridone Ring-Substituted Cytisine Derivatives for nAChR Subtypes
| Compound | Substitution on Pyridone Ring | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α4β2/α3β4) | Reference |
| Cytisine | Unsubstituted | ~1 | ~3000 | ~3000 | |
| 10-Methylcytisine | 10-CH₃ | 0.8 | >10000 | >12500 | |
| 10-Hydroxymethylcytisine | 10-CH₂OH | 3.3 | >10000 | >3030 | |
| 9-Vinylcytisine | 9-CH=CH₂ | 1.2 | 1100 | 917 |
Experimental Protocols
General Protocol for N-Alkylation of Cytisine
This protocol describes a general method for the synthesis of N-substituted cytisine derivatives.
Materials:
-
(-)-Cytisine
-
Appropriate alkyl halide (e.g., phenethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol (B129727) mixture)
Procedure:
-
Dissolve (-)-cytisine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated cytisine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for α4β2 nAChR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of cytisine derivatives for the α4β2 nAChR subtype using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human α4β2 nAChRs (e.g., HEK-293 cells).
-
[³H]Epibatidine (radioligand).
-
Unlabeled cytisine or derivative (test compound).
-
Nicotine or another known α4β2 ligand (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus (cell harvester).
Procedure:
-
Prepare serial dilutions of the test compounds (cytisine derivatives) in the binding buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]epibatidine (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]epibatidine, and a high concentration of a competing ligand (e.g., 100 µM nicotine).
-
Competitive Binding: Cell membranes, [³H]epibatidine, and varying concentrations of the test compound.
-
-
Incubate the plates at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Cytisine at α4β2 nAChRs
Caption: Cytisine's partial agonism on presynaptic α4β2 nAChRs modulates dopamine release.
Experimental Workflow for Synthesis and Evaluation of Cytisine Derivatives
Caption: Workflow for the design, synthesis, and evaluation of novel cytisine derivatives.
Logical Relationship of Cytisine's Mechanism of Action in Smoking Cessation
Caption: Cytisine's dual action mechanism for smoking cessation.
References
Application Note: Quantification of Cytisine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cytisine (B100878), a plant-derived alkaloid with significant applications in smoking cessation therapies.[1][2] The described method utilizes reverse-phase chromatography coupled with UV detection, providing a reliable and efficient means for the determination of cytisine in various samples, including pharmaceutical formulations and biological matrices. This document provides a comprehensive protocol, system suitability parameters, and method validation data to support its implementation in a laboratory setting.
Introduction
Cytisine is a quinolizidine (B1214090) alkaloid naturally occurring in several plant species of the Fabaceae family, such as Cytisus laborinum.[1][3] It acts as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it an effective and affordable therapeutic agent for smoking cessation.[4] Accurate and precise quantification of cytisine is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and toxicological analyses.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds. Due to its high resolution, sensitivity, and reproducibility, HPLC is the method of choice for analyzing cytisine. However, cytisine's polar nature presents a challenge for traditional reverse-phase (RP) chromatography, often resulting in poor retention on standard C18 columns. This application note describes an optimized RP-HPLC method that overcomes this challenge, ensuring reliable and accurate quantification. Alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) have also been successfully applied for cytisine analysis, particularly in complex biological matrices.
Physicochemical Properties of Cytisine
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| pKa | 7.92 | |
| Chemical Structure | (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a]diazocin-8-one |
Experimental Protocol: RP-HPLC Method
This protocol provides a detailed procedure for the quantification of cytisine using a reverse-phase HPLC system with UV detection.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A strong cation exchange (SCX) column (e.g., Luna 5 µm, SCX 100A, 150 x 4.6 mm) is recommended for optimal retention and peak shape. Alternatively, a C18 column can be used with an acidic mobile phase.
-
Chemicals and Reagents:
-
Cytisine reference standard (purity ≥ 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | SCX, 5 µm, 150 x 4.6 mm |
| Mobile Phase | 15% Acetonitrile and 85% 100 mM Ammonium Formate Buffer (pH 4.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 308 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Ammonium Formate Buffer (100 mM, pH 4.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water. Adjust the pH to 4.0 with formic acid.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the ammonium formate buffer in the specified ratio (15:85, v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cytisine reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Pharmaceutical Formulations (Tablets, Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) to dissolve the cytisine.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (Serum, Plasma):
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., methanol or acetonitrile) to one volume of the biological sample. Vortex for 1 minute and centrifuge at high speed to precipitate proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE): Use a strong cation exchange (SCX) SPE cartridge for sample clean-up and concentration. Condition the cartridge with methanol and water. Load the pre-treated sample, wash with an appropriate solvent, and elute the cytisine with a methanolic ammonia (B1221849) solution.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.
-
Analysis Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of cytisine.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.52 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from excipients or endogenous matrix components |
Alternative Chromatographic Approaches
While the presented SCX method is robust, other chromatographic techniques can be employed for cytisine quantification, each with its own advantages.
Caption: Overview of different HPLC modes for cytisine analysis and their key advantages.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of cytisine. The use of a strong cation exchange column effectively addresses the challenge of retaining the polar cytisine molecule, resulting in excellent chromatographic performance. This method is suitable for routine quality control of pharmaceutical products and can be adapted for the analysis of cytisine in various biological matrices with appropriate sample preparation. The provided protocol and validation data serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis and drug development.
References
Application of Cytisine in Smoking Cessation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cytisine (B100878) in smoking cessation research. This document includes a summary of its mechanism of action, efficacy and safety data from key clinical trials, and detailed experimental protocols for researchers.
Mechanism of Action
Cytisine is a plant-based alkaloid that acts as a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain.[1][2][3] Its efficacy in smoking cessation is attributed to a dual mechanism:
-
Agonist Activity: Cytisine mildly stimulates the α4β2 nAChRs, mimicking the effect of nicotine (B1678760). This stimulation leads to a moderate and sustained release of dopamine (B1211576) in the mesolimbic system, which alleviates nicotine withdrawal symptoms and cravings.[2]
-
Antagonist Activity: By binding to the α4β2 nAChRs, cytisine acts as a competitive antagonist, blocking nicotine from cigarettes from binding to these receptors. This reduces the rewarding and reinforcing effects of smoking, making it less satisfying if a person lapses.[4]
Signaling Pathway of Cytisine at the α4β2 Nicotinic Acetylcholine Receptor
Caption: Mechanism of action of cytisine at the nicotinic acetylcholine receptor.
Efficacy and Safety Data
Numerous clinical trials have evaluated the efficacy and safety of cytisine for smoking cessation. The data consistently demonstrates its superiority over placebo and non-inferiority, or in some cases superiority, to Nicotine Replacement Therapy (NRT). When compared to varenicline, another partial agonist, cytisine shows comparable efficacy with a more favorable side effect profile.
Efficacy Data from Selected Clinical Trials
| Study / Comparison | Treatment Duration | Primary Outcome | Abstinence Rate (Cytisine) | Abstinence Rate (Comparator) | Odds Ratio (OR) / Relative Risk (RR) [95% CI] |
| ORCA-2 (vs. Placebo) | 12 weeks | Continuous abstinence weeks 9-12 | 32.6% | 7.0% | OR: 6.3 [3.7-11.6] |
| ORCA-2 (vs. Placebo) | 6 weeks | Continuous abstinence weeks 3-6 | 25.3% | 4.4% | OR: 8.0 [3.9-16.3] |
| West et al. (vs. Placebo) | 25 days | Sustained 12-month abstinence | 8.4% | 2.4% | Difference: 6.0 percentage points [2.7-9.2] |
| SMILE RCT (vs. Control in lung cancer screening) | Not specified | Continuous abstinence at 12 months | 32.1% | 7.3% | OR: 7.2 [4.6-11.2] |
| Walker et al. (vs. NRT) | 25 days (Cytisine) vs. 8 weeks (NRT) | Self-reported abstinence at 6 months | 22% | 15% | Not specified |
| Meta-analysis (vs. Placebo) | Various | Smoking cessation rate at ≥6 months | - | - | RR: 3.80 [2.82-5.11] |
Safety and Tolerability
Cytisine is generally well-tolerated. The most commonly reported adverse events are gastrointestinal and sleep-related, and are typically mild to moderate in severity.
| Adverse Event | Frequency in Cytisine Group | Frequency in Placebo Group | Frequency in Varenicline Group |
| Nausea | <10% | <10% | Higher than cytisine |
| Insomnia | <10% | <10% | Higher than cytisine |
| Abnormal Dreams | <10% | <10% | Higher than cytisine |
| Gastrointestinal Events | More frequent than placebo | Less frequent than cytisine | Higher than cytisine |
No serious drug-related adverse events have been consistently reported in major clinical trials.
Experimental Protocols
The following are generalized protocols for conducting a randomized controlled trial of cytisine for smoking cessation, based on methodologies from published studies.
Study Design and Participant Selection
A typical study design is a multi-center, randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Adult daily cigarette smokers (e.g., ≥10 cigarettes per day for the past year).
-
Motivated to quit smoking.
-
Able and willing to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Current use of other smoking cessation medications.
-
History of severe psychiatric illness.
-
Recent myocardial infarction or severe cardiovascular disease.
-
Pregnancy or breastfeeding.
-
Contraindications to cytisine, such as arterial hypertension or advanced atherosclerosis.
Intervention and Dosing Regimens
Participants are randomized to receive either cytisine or a matching placebo. All participants should receive behavioral support.
Traditional 25-Day Dosing Regimen:
-
Days 1-3: 1.5 mg tablet every 2 hours (6 tablets/day)
-
Days 4-12: 1.5 mg tablet every 2.5 hours (5 tablets/day)
-
Days 13-16: 1.5 mg tablet every 3 hours (4 tablets/day)
-
Days 17-20: 1.5 mg tablet every 5 hours (3 tablets/day)
-
Days 21-25: 1.5 mg tablet every 6-8 hours (1-2 tablets/day)
-
The target quit date is typically set for the 5th day of treatment.
Modern 6-Week and 12-Week Dosing Regimens (ORCA-2 Trial):
-
6-Week or 12-Week Course: 3 mg cytisinicline taken three times daily.
Behavioral Support
All participants should receive standardized behavioral support, which can include:
-
Brief counseling sessions at each study visit.
-
Telephone-based support (e.g., national quitline service).
-
Educational materials on smoking cessation.
Outcome Measures
Primary Outcome:
-
Biochemically verified continuous abstinence from smoking for a defined period (e.g., the last 4 weeks of treatment, or for 6 or 12 months post-treatment).
Biochemical Verification:
-
Expired air carbon monoxide (CO) concentration (e.g., <10 ppm).
-
Urine cotinine (B1669453) levels to confirm nicotine abstinence.
Secondary Outcomes:
-
7-day point prevalence abstinence.
-
Reduction in the number of cigarettes smoked per day.
-
Assessment of withdrawal symptoms and cravings using validated scales.
-
Incidence and severity of adverse events.
Experimental Workflow for a Cytisine Clinical Trial
Caption: A generalized workflow for a randomized controlled trial of cytisine.
Pharmacokinetics
-
Absorption: Cytisine is orally absorbed, with peak plasma concentrations reached approximately 2 hours post-dose.
-
Metabolism and Excretion: It is primarily excreted unchanged in the urine, indicating minimal hepatic metabolism. This reduces the likelihood of drug-drug interactions.
-
Half-life: The plasma half-life of cytisine is approximately 4.8 hours.
Conclusion
Cytisine is a well-established, effective, and safe pharmacotherapy for smoking cessation. Its mechanism as a partial agonist of the α4β2 nAChR provides a solid rationale for its use. The provided protocols and data can serve as a valuable resource for researchers and clinicians involved in the study and application of cytisine for tobacco dependence treatment. Future research may focus on optimizing treatment durations and combining cytisine with other therapeutic modalities to further enhance its efficacy.
References
Cytisine: A Pharmacological Probe for Nicotinic Acetylcholine Receptors (nAChRs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine (B100878), a plant-based alkaloid derived from the Cytisus laburnum plant, has emerged as a powerful pharmacological tool for the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its distinct binding affinity and functional activity profile across various nAChR subtypes make it an invaluable ligand for receptor characterization, functional studies, and drug discovery efforts targeting the cholinergic system.[1][2][3] Cytisine is a partial agonist at α4β2* nAChRs and a full agonist at α3β4* and α7 nAChRs.[4][5] This document provides detailed application notes and experimental protocols for utilizing cytisine in nAChR research.
Pharmacological Profile of Cytisine
Cytisine exhibits a high affinity for the α4β2 nAChR subtype, which is strongly implicated in nicotine (B1678760) addiction. This property has led to its use as a smoking cessation aid. Its pharmacological activity, however, extends to other nAChR subtypes, making it a versatile tool for dissecting the roles of these receptors in various physiological and pathological processes.
Data Presentation: Binding Affinities and Functional Activities
The following tables summarize the quantitative data on cytisine's binding affinity (Ki) and functional potency (EC50) at various human nAChR subtypes.
Table 1: Binding Affinity of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | |
| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |
| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | |
| α1βγδ (muscle) | Not Specified | Torpedo electroplax membrane | 430 | |
| α6/4β4 | [³H]-Epibatidine | HEK293 Cells | Moderate Affinity |
Table 2: Functional Activity of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Functional Assay | Efficacy | EC50 (µM) | Reference(s) |
| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | Partial Agonist | ~1 | |
| α4β2 | Patch-clamp (HEK293 cells) | Partial Agonist (lower than nicotine) | 11.6 | |
| α3β4 | Two-electrode voltage clamp (Xenopus oocytes) | Full Agonist | Not specified | |
| α7 | Two-electrode voltage clamp (Xenopus oocytes) | Full Agonist | Not specified | |
| α6β2* | Not specified | Partial Agonist (~40% of ACh) | Not specified |
Note: The specific efficacy and potency can vary depending on the expression system and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments utilizing cytisine are provided below.
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype using [³H]-cytisine.
Objective: To determine the inhibition constant (Ki) of a test compound at the α4β2 nAChR subtype.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]-cytisine (specific activity ~40 Ci/mmol).
-
Unlabeled cytisine (for determining non-specific binding).
-
Test compound stock solution.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the α4β2 nAChR.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of unlabeled cytisine (e.g., 10 µM) (for non-specific binding).
-
Varying concentrations of the test compound.
-
-
Add a fixed concentration of [³H]-cytisine (e.g., at its Kd value) to all wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for characterizing the functional properties (potency and efficacy) of cytisine at a specific nAChR subtype expressed in Xenopus laevis oocytes.
Objective: To determine the EC50 and maximal efficacy of cytisine as an agonist at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Barth's solution.
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).
-
Cytisine stock solution.
-
Acetylcholine (ACh) stock solution (as a reference full agonist).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a control pulse of a known concentration of ACh to establish a baseline response.
-
-
Drug Application and Data Acquisition:
-
Apply increasing concentrations of cytisine to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of cytisine.
-
Ensure a sufficient wash-out period between applications to allow the receptors to recover.
-
At the end of the experiment, apply a saturating concentration of ACh to determine the maximal response of the cell.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of cytisine.
-
Normalize the responses to the maximal response elicited by ACh.
-
Plot the normalized current against the logarithm of the cytisine concentration to generate a concentration-response curve.
-
Fit the curve with the Hill equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Hill coefficient.
-
The maximal response to cytisine relative to the maximal response to ACh represents its efficacy.
-
Visualizations
nAChR Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
Logical Relationship of Cytisine's Pharmacological Actions
References
- 1. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]
- 3. Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Cytisine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of Cytisine (B100878), a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), in animal models of nicotine (B1678760) addiction and withdrawal.
Introduction
Cytisine is a plant-alkaloid with a strong affinity for the α4β2 subtype of nAChRs, which are pivotal in the neurobiology of nicotine dependence.[1][2] By acting as a partial agonist, Cytisine mimics the effects of nicotine to a certain degree, thereby alleviating withdrawal symptoms and cravings, while also blocking the rewarding effects of nicotine from subsequent tobacco use.[1][3] Its unique mechanism of action makes it a promising therapeutic agent for smoking cessation. This document outlines key considerations for preclinical in vivo studies, including animal model selection, dosing, administration routes, and relevant behavioral assays.
Animal Models
The most commonly used animal models for studying nicotine addiction and the effects of therapeutic agents like Cytisine are rats and mice. The choice of species and strain can influence behavioral and physiological responses. C57BL/6J mice are frequently used due to their preference for nicotine. Wistar and Sprague-Dawley rats are also common choices for self-administration and withdrawal studies.
Pharmacokinetics of Cytisine in Animal Models
Understanding the pharmacokinetic profile of Cytisine is crucial for designing effective dosing regimens.
| Parameter | Animal Model | Route | Value | Reference |
| Half-life | Rabbits | Intravenous | 0.95 hours | [4] |
| Humans | Oral | ~4.8 hours | ||
| Peak Serum Concentration (Tmax) | Mice | Oral | 2 hours | |
| Humans | Oral | 1-2 hours | ||
| Bioavailability (Oral) | Mice | - | 42% | |
| Brain Penetration | Rats | Subcutaneous | Less than 30% of plasma concentration |
Note: Cytisine is primarily eliminated unchanged through the urine. Its limited brain entry suggests that despite its high potency at α4β2 nAChRs, higher peripheral doses may be necessary to achieve therapeutic concentrations in the central nervous system.
Recommended Dosages and Administration Routes
The selection of dose and administration route depends on the specific research question and the animal model.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Use Case | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 2 - 5.6 | Behavioral studies, anticonvulsant activity | |
| Subcutaneous (s.c.) | 0.5 - 3.0 | Attenuation of nicotine-induced behaviors | ||
| Rats | Intraperitoneal (i.p.) | 1 - 3 | Locomotor activity, drug discrimination | |
| Subcutaneous (s.c.) | 1 - 5.6 | Dopamine (B1211576) turnover studies, ICSS | ||
| Rabbits | Intravenous (i.v.) | 1 | Pharmacokinetic studies | |
| Oral | 5 | Pharmacokinetic studies |
Preparation of Cytisine Solution: Cytisine is readily soluble in water or physiological saline (0.9% NaCl).
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Nicotine Self-Administration
This assay assesses the reinforcing properties of nicotine and the potential of Cytisine to reduce nicotine intake.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers for daily 2-hour sessions. Presses on the active lever result in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequence. Training continues for approximately 10-15 days until stable responding is achieved.
-
Cytisine Treatment: Once stable nicotine self-administration is established, animals are pre-treated with Cytisine (e.g., 1-3 mg/kg, i.p.) or vehicle prior to the self-administration session.
-
Data Analysis: The primary endpoint is the number of nicotine infusions earned. A significant reduction in infusions in the Cytisine-treated group compared to the vehicle group indicates a therapeutic effect.
Conditioned Place Preference (CPP)
CPP is used to evaluate the rewarding or aversive properties of drugs.
Apparatus:
-
A three-chambered apparatus with two conditioning chambers of distinct visual and tactile cues, separated by a smaller neutral central chamber.
Procedure:
-
Pre-conditioning (Day 1): Animals are allowed to freely explore all three chambers for 15-20 minutes to determine baseline preference for each chamber.
-
Conditioning (Days 2-5): For four days, animals receive alternating injections of nicotine (e.g., 0.5 mg/kg, s.c.) and vehicle. Following nicotine administration, they are confined to one of the conditioning chambers. After vehicle administration, they are confined to the other chamber.
-
Test (Day 6): Animals are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded for 15-20 minutes.
-
Cytisine Intervention: To test the effect of Cytisine on the acquisition of nicotine-induced CPP, Cytisine is administered prior to nicotine during the conditioning phase. To assess its effect on the expression of CPP, Cytisine is given before the test phase.
-
Data Analysis: A significant increase in time spent in the nicotine-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference. A reduction in this preference in Cytisine-treated animals suggests an attenuation of nicotine's rewarding effects.
Assessment of Nicotine Withdrawal Symptoms
This protocol measures the physical and affective signs of nicotine withdrawal and the ability of Cytisine to alleviate them.
Apparatus:
-
Observation chambers (e.g., clear Plexiglas cylinders or boxes).
-
Apparatus for assessing anxiety-like behavior (e.g., elevated plus maze, light-dark box).
-
Apparatus for measuring pain sensitivity (e.g., hot plate, von Frey filaments).
Procedure:
-
Induction of Nicotine Dependence: Nicotine is administered chronically, typically via osmotic minipumps implanted subcutaneously (e.g., delivering 6-9 mg/kg/day for 7-14 days).
-
Precipitated or Spontaneous Withdrawal: Withdrawal can be precipitated by administering a nicotinic receptor antagonist like mecamylamine (B1216088) or can occur spontaneously upon removal of the minipump.
-
Somatic Sign Observation: At various time points after the induction of withdrawal, animals are placed in the observation chambers and scored for somatic signs such as teeth chattering, gasps, ptosis, tremors, and writhes for a set period (e.g., 15-30 minutes).
-
Affective Sign Assessment: Affective signs of withdrawal, such as anxiety-like behavior and hyperalgesia, are measured using appropriate behavioral tests.
-
Cytisine Treatment: Cytisine is administered prior to the precipitation or during the period of spontaneous withdrawal.
-
Data Analysis: A significant reduction in the number and severity of somatic and affective withdrawal signs in the Cytisine-treated group compared to the vehicle group indicates that Cytisine can mitigate nicotine withdrawal syndrome.
Signaling Pathways and Visualizations
Hypothesized Signaling Pathway of Cytisine at the α4β2 nAChR
Cytisine's partial agonism at the α4β2 nAChR leads to a modulated release of dopamine in the mesolimbic pathway, which is central to nicotine's rewarding effects. Beyond its immediate effect on dopamine, nAChR activation can trigger several downstream signaling cascades, including the PI3K/Akt, mTOR, and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
Caption: Hypothesized signaling cascade following Cytisine binding to α4β2 nAChRs.
Experimental Workflow for a Cytisine In Vivo Study
The following diagram illustrates a typical workflow for evaluating the efficacy of Cytisine in a nicotine self-administration paradigm.
Caption: Workflow for a nicotine self-administration study with Cytisine.
Logical Relationship of Experimental Design
This diagram outlines the logical progression of a comprehensive preclinical evaluation of Cytisine.
Caption: Logical flow of a preclinical research program for Cytisine.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rzucpalenie.ur.edu.pl [rzucpalenie.ur.edu.pl]
- 4. Cytisine for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Cytisine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of cytisine (B100878), achieving high yields is a critical factor for the successful and efficient production of this valuable compound. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of low yield encountered during both the extraction from natural sources and the chemical synthesis of cytisine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of low yield when isolating cytisine from plant material?
A1: Low yields during the extraction and purification of cytisine from natural sources, such as the seeds of Cytisus laburnum, can often be attributed to several factors:
-
Incomplete Extraction: The efficiency of the initial extraction is highly dependent on the solvent system, pH, and extraction time. Using a lower alcohol (methanol or ethanol) acidified with a mineral acid to a pH between 1.5 and 3.5 can improve extraction efficiency.[1]
-
Suboptimal pH during Liquid-Liquid Extraction: During the purification process, adjusting the pH is crucial. For the initial removal of ballast substances, an acidic pH (1.5-3.5) is maintained. For the subsequent extraction of cytisine into an organic solvent, the aqueous layer must be basified to a pH of 9-12. Incomplete basification will result in poor recovery of cytisine.
-
Losses during Crystallization: Crystallization is a key step for obtaining high-purity cytisine, but it can also be a source of yield loss if not optimized. Factors such as solvent choice (acetone or ethyl acetate (B1210297) are common), temperature, and crystallization time must be carefully controlled to maximize crystal formation and minimize the amount of cytisine remaining in the mother liquor.
Q2: In the chemical synthesis of (±)-cytisine, which steps are most prone to low yields?
A2: In the total synthesis of (±)-cytisine, two key ring-forming reactions are often critical and can be susceptible to low yields:
-
Pd(0)-mediated Intramolecular α-Arylation of a Lactam: This step, used to form the tricyclic core, is sensitive to the choice of palladium catalyst, ligand, base, and solvent. Catalyst deactivation and the formation of side products can significantly reduce the yield.
-
Intramolecular Heck Cyclization: This reaction is another powerful method for constructing the bridged tricyclic intermediate of cytisine. However, its success is highly dependent on the substrate, catalyst, ligand, and reaction conditions. Low yields can result from catalyst deactivation, side reactions like double bond isomerization, or reductive dehalogenation of the starting material.
Q3: What are common side products in cytisine synthesis and how can they be minimized?
A3: In Pd-catalyzed cross-coupling reactions, common side products include:
-
Homocoupling products: Formation of dimers of the starting materials. This can be minimized by controlling the reaction temperature and stoichiometry.
-
Reductive dehalogenation: The aryl halide is reduced instead of coupling. This can be mitigated by ensuring the reaction is performed under a strictly inert atmosphere and using purified reagents and solvents.
-
Double bond isomerization: In Heck reactions, the position of the double bond in the product can migrate. This can sometimes be suppressed by the addition of silver salts or by lowering the reaction temperature.
Q4: How can the purification of synthetic cytisine be optimized to maximize recovery?
A4: The purification of synthetic cytisine can be challenging due to its polarity.
-
Column Chromatography: Use of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the eluent can help reduce tailing on silica (B1680970) gel and improve separation.
-
Crystallization: As with the purification of natural cytisine, careful optimization of the crystallization conditions is crucial for maximizing the yield of the pure product.
Troubleshooting Guides
Low Yield in Pd(0)-Mediated Intramolecular α-Arylation of Lactam
This reaction is a key step in several synthetic routes to (±)-cytisine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand/base combination. 3. Suboptimal reaction temperature. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable palladacycle precatalyst. Ensure proper degassing of the solvent to prevent catalyst oxidation. 2. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, LHMdes, K₃PO₄). 3. Gradually increase the reaction temperature. |
| Significant Side Product Formation | 1. Presence of water or protic impurities. 2. Intermolecular reaction competing with intramolecular cyclization. | 1. Use rigorously dried solvents and reagents. Add molecular sieves to the reaction mixture. 2. Perform the reaction under high dilution conditions. |
| Difficult Purification | 1. Palladium residues in the product. | 1. Use a palladium scavenger resin or perform multiple filtrations through Celite®. Washing the organic layer with an aqueous solution of thiourea (B124793) can also be effective. |
Low Yield in Intramolecular Heck Cyclization
This is another critical C-C bond-forming reaction used in the synthesis of cytisine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Pd(0) catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. | 1. Ensure the Pd(II) precatalyst is effectively reduced to Pd(0) in situ. 2. Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). |
| Formation of Double Bond Isomers | 1. Reversible β-hydride elimination and re-addition. | 1. Add silver salts (e.g., AgNO₃ or Ag₂CO₃) to the reaction mixture. 2. Lower the reaction temperature. |
| Reductive Dehalogenation of Starting Material | 1. Presence of protic impurities. | 1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Use highly purified reagents and solvents. |
Data Presentation
Table 1: Comparison of Yields in Cytisine Isolation from Cytisus laburnum L. Seeds
| Extraction Solvent | Alkalization Agent | Crystallization Solvent | Purity (HPLC) | Overall Yield | Reference |
| 70% Methanol (acidified with H₂SO₄) | 30% NaOH to pH 11 | Acetone | 99.15% | 85% | |
| 70% Ethanol (acidified with H₂SO₄) | 40% NaOH to pH 11 | Not Specified | 98.3% | 80% | |
| 80% Ethanol (acidified with HCl) | NaOH to pH 11 | Methylene Chloride | 98.72% | 81% | |
| 70% Methanol (acidified with H₂SO₄) | NaOH to pH 12 | Ethyl Acetate | 98.9% | 80% |
Table 2: Key Step Yields in the Total Synthesis of (±)-Cytisine
| Synthetic Route | Key Reaction | Reported Yield | Reference |
| Gallagher et al. | N-selective alkylation of 6-bromopyridone | Not explicitly stated for this step | |
| Gallagher et al. | Pd(0) mediated intramolecular α-arylation of lactam | Not explicitly stated for this step | |
| Coe et al. | Intramolecular Heck Cyclization | 52-57% | |
| O'Neill et al. | "in situ" Stille or Suzuki biaryl pyridine (B92270) coupling | Not explicitly stated for this step |
Experimental Protocols
Detailed Methodology for the Gallagher Synthesis of (±)-Cytisine
A key strategy in the synthesis of (±)-cytisine by Gallagher and coworkers involves the N-selective alkylation of a 6-bromopyridone derivative followed by a Pd(0)-mediated intramolecular α-arylation of the resulting lactam to construct the tricyclic core.
Step 1: N-selective alkylation of 6-bromopyridone
-
Reaction: The nitrogen of 6-bromopyridone is selectively alkylated with a suitable electrophile containing the piperidine (B6355638) ring precursor.
-
Challenges: Potential for O-alkylation as a side reaction.
-
Troubleshooting: Careful control of reaction conditions, including the choice of base and solvent, is crucial to favor N-alkylation.
Step 2: Pd(0) mediated intramolecular α-arylation of lactam
-
Reaction: The resulting lactam undergoes an intramolecular cyclization via a palladium-catalyzed α-arylation to form the bridged tricyclic skeleton of cytisine.
-
Challenges: Low yields due to catalyst deactivation or side reactions.
-
Troubleshooting: Screening of palladium catalysts, phosphine ligands, and bases is often necessary to optimize the reaction. The use of bulky, electron-rich ligands can be beneficial.
Detailed Methodology for the Coe Synthesis of (±)-Cytisine
The synthesis developed by Coe and coworkers utilizes an intramolecular Heck reaction as the key step to assemble the tricyclic framework of cytisine.
-
Reaction: An activated glutarimide-derived ketene (B1206846) aminal undergoes an intramolecular Heck cyclization to form a bridged tricyclic intermediate.
-
Challenges: Low yields and formation of side products are common in intramolecular Heck reactions.
-
Troubleshooting:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical.
-
Base: A non-coordinating base is typically used to neutralize the acid generated in the reaction.
-
Additives: The addition of silver or thallium salts can sometimes improve yields by promoting a cationic pathway and suppressing side reactions.
-
Visualizations
Caption: Key steps in the Gallagher synthesis of (±)-cytisine.
Caption: Key steps in the Coe synthesis of (±)-cytisine.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
Technical Support Center: Improving the Purity of Extracted Cytisine
Welcome to the technical support center for Cytisine (B100878) purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of extracted Cytisine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Cytisine.
Issue 1: Low Final Purity After Crystallization (<98%)
Q: My final crystallized product has a purity lower than 98% when analyzed by HPLC. What are the likely causes and how can I improve it?
A: Low purity after crystallization is a common issue stemming from insufficient removal of co-extracted impurities prior to the crystallization step.
Possible Causes & Solutions:
-
Inadequate Acid-Base Partitioning: The pH control during the liquid-liquid extraction is critical. As an alkaloid, Cytisine's solubility is highly pH-dependent.
-
Acidic Wash (pH 1.5-3.5): Ensure the pH of your initial alcoholic extract is low enough to fully protonate the Cytisine, making it soluble in the aqueous phase while non-basic, lipophilic impurities are washed away with a non-polar solvent (e.g., chloroform (B151607), n-butanol).[1][2]
-
Alkaline Extraction (pH 9-12): When extracting the Cytisine base into an organic solvent, the pH must be sufficiently high to deprotonate the molecule, rendering it soluble in the organic phase. A pH below 9 may result in incomplete extraction.[1][2]
-
-
Insufficient Solvent Washing: A single wash may not be enough to remove all "ballast substances".[2] Perform multiple extractions (at least 2-3 times) of the acidified aqueous phase with your chosen organic solvent to thoroughly remove impurities.
-
Co-crystallization of Impurities: Structurally similar alkaloids, such as N-methylcytisine, may co-crystallize with Cytisine. If this is suspected, a secondary purification step like column chromatography is recommended.
-
Suboptimal Crystallization Conditions:
-
Solvent Choice: Acetone (B3395972) and ethyl acetate (B1210297) are effective for crystallizing Cytisine.
-
Temperature: Ensure the solution is cooled sufficiently (typically 5-10°C) and allowed adequate time (10-12 hours) for complete crystallization. Rushing this step can lead to lower purity and yield.
-
Issue 2: Low Overall Yield (<70%)
Q: I am achieving high purity, but my overall yield is consistently low. Where might I be losing my product?
A: Low yield can occur at multiple stages of the process, from initial extraction to final crystallization.
Possible Causes & Solutions:
-
Incomplete Initial Extraction: The efficiency of the first extraction from the plant material is crucial. Ensure the plant material is finely milled to increase surface area. The extraction should be performed with an acidified lower alcohol (methanol or ethanol) for an adequate duration (e.g., 5 hours) and may be repeated to maximize recovery.
-
Loss During Liquid-Liquid Extractions:
-
Emulsion Formation: Emulsions between the aqueous and organic layers can trap the product. If emulsions form, allow the mixture to stand for a longer period or use centrifugation to aid separation.
-
Incomplete Phase Separation: Be meticulous when separating the aqueous and organic layers to avoid discarding the layer containing your product.
-
Insufficient Back-Extractions: Ensure you are performing a sufficient number of extractions (e.g., 5-6 times) when moving the Cytisine base from the alkalized aqueous phase into the final organic solvent.
-
-
Product Remaining in Mother Liquor: A significant amount of Cytisine may remain dissolved in the crystallization solvent (mother liquor). To improve yield, you can concentrate the mother liquor and attempt a second crystallization.
-
Degradation: Cytisine can degrade, particularly through oxidation at high temperatures. Avoid excessive heat during solvent evaporation steps. Using vacuum distillation helps to remove solvents at lower temperatures.
Issue 3: Difficulty with Chromatographic Purification
Q: I am trying to use HPLC for final polishing, but I'm getting poor separation and peak shape. What system is best for Cytisine?
A: This is a known challenge because Cytisine is a small, polar molecule.
Possible Causes & Solutions:
-
Incorrect Column Chemistry: Standard reversed-phase (RP) columns like C18 or C8 often provide very weak retention for Cytisine, causing it to elute near the solvent front along with other polar impurities.
-
Recommended Chromatographic Modes:
-
Strong Cation Exchange (SCX) Chromatography: This method provides the strongest retention and best performance for separating Cytisine. An acidic mobile phase (e.g., acetonitrile (B52724) and a formate (B1220265) buffer at pH 4.0) is effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is also a highly effective alternative for polar compounds like Cytisine, providing good retention and separation from impurities.
-
-
Poor Peak Shape: Tailing peaks can be caused by secondary interactions with the stationary phase. Adding an additive like formic acid to the mobile phase can improve peak shape by minimizing these interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Cytisine extracts? A1: The most common impurities are other alkaloids naturally present in the plant material, particularly N-methylcytisine. Additionally, degradation products can form during processing or storage, such as N-formylcytisine or N-Nitroso cytisine, especially under oxidative conditions or in liquid formulations.
Q2: What is the most effective method for achieving >99% purity? A2: A multi-step acid-base extraction followed by crystallization is a robust method capable of achieving purities over 99%. For example, a process involving acidified methanol (B129727) extraction, a chloroform wash, alkalization with NaOH, extraction into butyl acetate, and final crystallization from acetone has been shown to yield purities up to 99.85%. For even higher purity, a final polishing step using Strong Cation Exchange (SCX) chromatography can be employed.
Q3: Can I use a different base than sodium hydroxide (B78521) (NaOH) for the alkalization step? A3: Yes, other bases such as potassium hydroxide or ammonium (B1175870) hydroxide can be used to raise the pH to the 9-12 range before extracting the Cytisine base into the organic solvent.
Q4: How can I confirm the purity of my final product? A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining Cytisine purity. Due to the polar nature of Cytisine, it is recommended to use an SCX or HILIC column with UV detection (around 305 nm) for accurate quantification and separation from potential impurities.
Q5: My crystallized product is an off-white or yellowish color. What does this indicate? A5: A yellowish color can indicate the presence of residual impurities or slight degradation of the product. This may be due to insufficient washing of the extract to remove plant pigments or oxidative degradation. Consider repeating the crystallization step or performing an additional wash with a non-polar solvent. Ensure solvents are evaporated under reduced pressure to avoid high temperatures.
Visualizations
Experimental Workflows
Caption: General workflow for high-purity Cytisine isolation.
Troubleshooting Logic
Caption: Troubleshooting logic for common Cytisine purification issues.
Data Presentation
Table 1: Purity and Yield from Various Purification Protocols
This table summarizes the results from a patented acid-base extraction and crystallization method, varying the solvents used for washing and final extraction.
| Initial Extraction | Acidic Wash Solvent | Final Extraction Solvent | Crystallization Solvent | Final Purity (HPLC) | Overall Yield | Reference |
| Acidified Methanol | Chloroform | Chloroform | Acetone | 99.15% | 85% | |
| Acidified Methanol | Chloroform | Methylene (B1212753) Chloride | Acetone | 98.72% | 81% | |
| Acidified Methanol | Chloroform | Methylene Chloride | Ethyl Acetate | 98.9% | 80% | |
| Acidified Methanol | Chloroform | Butyl Acetate | Acetone | 99.85% | 81% | |
| Acidified Ethanol | Chloroform | Chloroform | Acetone | 98.3% | 80% |
Experimental Protocols
Protocol 1: High-Purity Cytisine via Acid-Base Extraction & Crystallization
This protocol is adapted from methodologies that have demonstrated purities exceeding 99%.
1. Acidic Extraction
-
Mill dried plant material (e.g., 15 kg of Cytisus laburnum seeds) to a fine powder.
-
Extract the powder twice with an acidified lower alcohol (e.g., 45 L of 70% methanol acidified with sulfuric acid to a pH of 2.5-3.0). Perform each extraction for 5 hours at approximately 30°C.
-
Combine the alcohol-aqueous extracts and filter to remove solid plant material.
-
Concentrate the combined extracts under vacuum until the alcohol is eliminated, leaving an acidic aqueous concentrate.
2. Impurity Removal (Liquid-Liquid Wash)
-
Filter the cooled aqueous concentrate.
-
Extract the concentrate twice with an equal volume of an organic solvent like n-butanol or chloroform to remove non-basic impurities ("ballast").
-
Discard the organic layers and retain the purified acidic aqueous phase.
3. Cytisine Base Extraction
-
Alkalize the purified aqueous concentrate to pH 11-12 using a 30% sodium hydroxide (NaOH) solution.
-
Extract the Cytisine base from the alkaline solution by performing 5-6 sequential extractions with an organic solvent (e.g., butyl acetate or methylene chloride). Use a concentrate-to-extractant volume ratio of approximately 1:5 to 1:10 for each extraction.
-
Combine all organic extracts.
4. Crystallization and Isolation
-
Evaporate the combined organic extracts to dryness under vacuum to obtain a residue.
-
To the residue, add a crystallization solvent (e.g., 2 L of acetone or ethyl acetate) to form a suspension.
-
Stir the suspension and allow it to rest for 10-12 hours at a reduced temperature (5-10°C) to facilitate complete crystallization.
-
Filter the suspension to collect the Cytisine crystals.
-
Dry the collected precipitate to yield the final high-purity product.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol outlines a superior method for purity analysis, avoiding the pitfalls of standard reversed-phase chromatography.
1. System & Column
-
Chromatography Mode: Strong Cation Exchange (SCX)
-
Column Example: Luna 5 µm, SCX 100A, 150 x 4.6 mm
-
Detector: Diode Array Detector (DAD) or UV-Vis
2. Mobile Phase & Conditions
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer. A typical composition is 25% ACN and 75% of 100 mM formate buffer, adjusted to pH 4.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 305 nm
-
Temperature: 22°C
-
Mode: Isocratic
3. Sample Preparation
-
Accurately weigh and dissolve a sample of the purified Cytisine in the mobile phase to a known concentration (e.g., 1 µg/mL).
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample (e.g., 20 µL) into the HPLC system.
-
Calculate purity based on the area of the Cytisine peak relative to the total area of all peaks in the chromatogram.
References
Cytisine Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cytisine (B100878) in solution.
Frequently Asked Questions (FAQs)
Q1: My cytisine solution changed color. What does this indicate?
A color change in your cytisine solution may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my aqueous cytisine solution. What could be the cause and how can I resolve it?
Precipitation of cytisine in aqueous buffers can be due to several factors:
-
Exceeding Solubility: The concentration of cytisine may have surpassed its solubility limit in the specific buffer and pH. Cytisine's solubility in PBS (pH 7.2) is approximately 10 mg/mL.
-
pH-Dependent Solubility: Cytisine's lipophilicity is pH-dependent. It is more hydrophilic under acidic conditions and more lipophilic in a basic environment. This change in polarity can affect its solubility in aqueous solutions.
-
Low Temperature Storage: The solubility of cytisine may decrease at lower temperatures, leading to precipitation upon thawing of frozen stock solutions.
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to use a lower final concentration of cytisine in your assay.
-
Adjust Buffer pH: The solubility of ionizable compounds like cytisine can be highly dependent on pH. Experiment with different buffer pH values to find the optimal range for solubility.
-
Thawing Protocol: Thaw frozen solutions slowly at room temperature and vortex gently to ensure complete redissolution before use.
-
Fresh Preparations: It is not recommended to store aqueous solutions of cytisine for more than one day. Preparing fresh solutions for each experiment is the best practice to avoid stability and solubility issues.
Q3: How stable is cytisine in different solvents and solutions?
The stability of cytisine is dependent on the solvent, pH, temperature, and exposure to light.
-
Aqueous Solutions: One study showed that cytisine in PBS (pH 7.4) and simulated saliva (pH 6.8) exhibited only minor fluctuations (≤±15%) in concentration over 6 hours at 37°C, with no degradation products detected by HPLC.[1][2] However, a general recommendation is to not store aqueous solutions for more than a day.
-
Organic Solvents: A stock solution of cytisine in methanol (B129727) has been shown to be stable for at least one year when stored at -20°C and for two weeks at 4°C, with no degradation detected.[3]
-
Solid State: As a crystalline solid, cytisine is stable for at least four years when stored at -20°C.[3] Thermogravimetric analysis has determined the degradation temperature of solid cytisine to be approximately 187.35°C.
Q4: What are the primary degradation pathways for cytisine in solution?
Based on available information, the primary degradation pathways for cytisine in solution appear to be:
-
Oxidation: Cytisine contains a secondary amine group that is vulnerable to oxidation.[4] The formation of N-nitroso cytisine has been identified as a potential impurity, particularly in the presence of nitrite (B80452) impurities.
-
Hydrolysis: While specific data on the hydrolysis of cytisine is limited, it is a potential degradation pathway for many small molecules in aqueous solutions, especially under acidic or basic conditions.
-
Photodegradation: Exposure to UV and visible light can induce photochemical degradation of photosensitive compounds. It is recommended to store cytisine solutions protected from light.
Q5: How can I prevent the degradation of my cytisine solution?
To minimize degradation, adhere to the following best practices:
-
Storage Conditions: Store stock solutions in organic solvents like DMSO or ethanol (B145695) at -20°C or -80°C. For aqueous solutions, prepare them fresh before each experiment.
-
Light Protection: Store all cytisine solutions in amber vials or wrap containers in foil to protect them from light.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
pH Control: Maintain a suitable pH for your aqueous solutions using buffers, as cytisine's stability can be pH-dependent.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Quantitative Stability Data
| Solvent/Buffer | pH | Temperature | Duration | Stability Outcome | Reference |
| PBS | 7.4 | 37°C | 6 hours | ≤±15% fluctuation in concentration, no degradation products detected. | |
| Simulated Saliva | 6.8 | 37°C | 6 hours | ≤±15% fluctuation in concentration, no degradation products detected. | |
| Methanol | N/A | -20°C | 1 year | Stable, no degradation detected. | |
| Methanol | N/A | 4°C | 2 weeks | Stable, no degradation detected. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Cytisine Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid cytisine in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Cytisine is soluble in ethanol (approx. 1 mg/mL), DMSO (approx. 5 mg/mL), and dimethyl formamide (B127407) (approx. 20 mg/mL).
-
Dissolution: Vortex the solution until the cytisine is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Inert Gas Purge: For long-term storage, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed amber vials or vials wrapped in foil.
Protocol 2: Stability Assessment of Cytisine in an Aqueous Buffer using HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of cytisine in a specific aqueous solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of cytisine in the desired aqueous buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Immediately analyze an aliquot of the fresh solution by a validated stability-indicating HPLC method to determine the initial purity and peak area of cytisine. This serves as the baseline (T=0).
-
-
Incubate Samples:
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Prepare identical samples to be stored under different conditions as controls (e.g., 4°C in the dark).
-
-
Prepare Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.
-
If the buffer contains proteins (e.g., cell culture medium), quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and halt degradation. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples from each time point using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the peak area of cytisine at each time point to the T=0 value.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of cytisine remaining at each time point.
-
Visualizations
Caption: Potential degradation pathways for cytisine in solution.
Caption: Troubleshooting workflow for cytisine instability issues.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cytisine Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Cytisine (B100878) for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Cytisine in common animal models?
A1: The optimal starting dose of Cytisine depends on the animal model, the route of administration, and the specific research question. It is crucial to begin with a dose-response study to determine the most effective and non-toxic dose for your experimental setup. The following table summarizes reported dosage ranges from various studies.
Data Presentation: Cytisine Dosage in Preclinical In Vivo Studies
| Animal Model | Route of Administration | Dosage Range | Experimental Context | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Antidepressant-like effects | [1] |
| Intraperitoneal (i.p.) | 0.5 - 3 mg/kg | Nicotine-induced ethanol (B145695) intake | [2] | |
| Intraperitoneal (i.p.) | 2.97 mg/kg (ED50) | Schedule-controlled responding | [3] | |
| Chronic Oral | 3.3 mg/kg (45 days) | Chronic toxicity | [4] | |
| Rats | Oral (p.o.) | 0.45 - 0.9 mg/kg (6 months) | Chronic toxicity | [4] |
| Intraperitoneal (i.p.) | 1 - 3 mg/kg | Nicotine discrimination | ||
| Intranigral injection | - | Dopamine (B1211576) release (neuroprotective effects) | ||
| Rabbits | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetics | |
| Oral (p.o.) | 5 mg/kg | Pharmacokinetics |
Q2: How should I prepare Cytisine for in vivo administration?
A2: The preparation method for Cytisine depends on the chosen route of administration.
-
For Oral (p.o.) Administration: Cytisine can be dissolved in tap water or sterile saline. Solutions should be prepared fresh (ex tempore) before each administration.
-
For Intravenous (i.v.) Administration: Dissolve Cytisine in sterile, apyrogenic saline.
-
For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration: While specific protocols were not detailed in the search results, dissolving Cytisine in sterile saline is a standard practice for these routes.
-
Solubility: Cytisine is readily soluble in water. It is also soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, but for in vivo use, aqueous solutions are preferred to avoid solvent-induced physiological effects. The solubility in PBS (pH 7.2) is approximately 10 mg/ml. It is not recommended to store aqueous solutions for more than one day.
Q3: What are the known pharmacokinetic properties of Cytisine?
A3: Understanding the pharmacokinetics of Cytisine is essential for designing effective dosing schedules.
Data Presentation: Pharmacokinetic Parameters of Cytisine
| Parameter | Human | Rabbit | Notes | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral) | Rapid (oral) | Suggests rapid absorption after oral administration. | , |
| Half-life (t½) | 4.8 hours (oral) | 0.95 hours (i.v.) | Shorter half-life compared to varenicline. | , |
| Metabolism | Minimal to no metabolism detected. | Not reported. | Primarily excreted unchanged in the urine. This reduces the likelihood of drug-drug interactions involving hepatic enzymes. | |
| Excretion | Renal | Renal | The majority of the administered dose is excreted in the urine. | , |
| Bioavailability | High (oral) | Incomplete (oral) | High recovery in urine suggests good oral bioavailability in humans. | , |
Troubleshooting Guide
Issue 1: I am observing adverse effects such as gastrointestinal issues in my animals.
-
Possible Cause: Gastrointestinal disturbances, such as nausea and vomiting, are the most commonly reported side effects of Cytisine in both human and animal studies.
-
Troubleshooting Steps:
-
Dose Reduction: This is the first and most critical step. The observed effects are likely dose-dependent. Refer to the dosage table and consider starting with the lower end of the reported effective range.
-
Route of Administration: If using oral administration, consider if another route, such as subcutaneous injection, might reduce direct gastrointestinal irritation.
-
Acclimatization: For longer-term studies, animals may acclimatize to the initial side effects. Monitor animals closely and consult with a veterinarian.
-
Issue 2: My in vivo experiment is showing high variability in results.
-
Possible Cause: Variability can arise from several factors related to Cytisine administration and stability.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Ensure that Cytisine solutions are prepared fresh daily. Aqueous solutions are not recommended for storage beyond one day.
-
Accurate Dosing: Double-check all calculations for dose preparation based on animal body weight. Ensure precise administration volumes.
-
Fasting State (for Oral Dosing): For oral administration, ensure a consistent fasting period before dosing, as food can affect drug absorption. One study in rabbits involved a 12-hour fast.
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight range, as underlying health issues can affect drug metabolism and response.
-
Issue 3: I am concerned about the potential toxicity of Cytisine at higher doses.
-
Possible Cause: While having a broad therapeutic index, high doses of Cytisine can lead to toxicity.
-
Troubleshooting Steps:
-
Know the LD50: The estimated oral median lethal dose (LD50) in rats is between 5 and 50 mg/kg. This provides a critical upper limit to consider in your dose-response studies.
-
Monitor for Signs of Toxicity: Signs of Cytisine intoxication can include muscle twitching, fasciculations, difficulty walking, drowsiness, and fatigue. In severe cases, respiratory paralysis can occur.
-
Cardiovascular Monitoring: Cytisine can affect the cardiovascular system by exciting autonomic nervous ganglia and increasing arterial blood pressure. For studies involving cardiovascular endpoints or high doses, consider monitoring heart rate and blood pressure.
-
Histopathology: In chronic studies, consider histopathological examination of organs like the liver, as some dystrophia has been observed in long-term studies in rodents.
-
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Cytisine in Rabbits (Oral and IV)
-
Animal Model: Male and female New Zealand rabbits.
-
Housing: Standard laboratory conditions.
-
Oral Administration:
-
Fast animals for 12 hours prior to administration.
-
Prepare a fresh solution of Cytisine in tap water.
-
Administer a dose of 5 mg/kg body weight directly into the stomach using a plastic catheter at a volume of 1 mL/kg.
-
-
Intravenous Administration:
-
Prepare a fresh solution of Cytisine in sterile apyrogenic saline.
-
Administer a dose of 1 mg/kg body weight into the marginal ear vein at a volume of 0.5 mL/kg.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Analysis: Analyze serum or plasma concentrations of Cytisine using a validated HPLC-UV or LC-MS method.
Signaling Pathways and Experimental Workflows
Cytisine primarily acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) and a full agonist at α7 nAChRs. Its effects are mediated through the modulation of these receptors in the central and peripheral nervous systems.
Caption: Simplified signaling pathway of Cytisine's effect on dopamine release.
Caption: General experimental workflow for a Cytisine pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An example of cytisine overdose with no consequent side-effects: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytisine Clinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cytisine (B100878).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical application of cytisine?
A1: The main challenges in the clinical application of cytisine revolve around its pharmacokinetic profile, the need for an optimal dosing regimen, and management of its adverse effects. Cytisine has a short half-life of approximately 4.8 hours, which necessitates frequent dosing.[1][2] The traditional 25-day tapering dosage schedule can be complex for patients to adhere to.[3] While generally well-tolerated, common adverse effects include gastrointestinal issues like nausea and sleep disturbances.[2][4] Furthermore, its efficacy has been shown to be superior to placebo and nicotine (B1678760) replacement therapy (NRT), but its non-inferiority to varenicline (B1221332) has not been consistently demonstrated in all clinical trials.
Q2: What is the mechanism of action of cytisine?
A2: Cytisine is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor is central to the rewarding effects of nicotine in the brain. As a partial agonist, cytisine binds to and moderately stimulates the α4β2 nAChR, which alleviates nicotine withdrawal symptoms and cravings. Simultaneously, it acts as a competitive antagonist in the presence of nicotine, blocking nicotine from binding to the receptor and thereby reducing the rewarding and reinforcing effects of smoking.
Q3: What is known about the pharmacokinetics and metabolism of cytisine in humans?
A3: Cytisine is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 1 to 2 hours. It has a relatively short elimination half-life of approximately 4.8 hours. Studies have shown that cytisine undergoes minimal to no metabolism in humans, with about 90-95% of the administered dose being excreted unchanged in the urine. This renal elimination pathway suggests a low likelihood of drug-drug interactions involving hepatic enzymes, such as the cytochrome P450 system.
Q4: What are the common adverse effects observed with cytisine treatment in clinical trials?
A4: The most frequently reported adverse effects associated with cytisine are generally mild to moderate and transient. These primarily include gastrointestinal disturbances such as nausea, vomiting, and dyspepsia, as well as sleep disorders like insomnia and abnormal dreams. Dry mouth and headache have also been noted. While some studies have reported slight increases in blood pressure, serious adverse events are uncommon.
Q5: Are there any known drug interactions with cytisine?
A5: There is limited clinical data on drug-drug interactions with cytisine. However, it is advised that cytisine should not be used concurrently with anti-tuberculosis drugs. Due to its mechanism of action, a theoretical interaction with other nicotinic receptor agonists or antagonists, such as varenicline or nicotine replacement therapies, is possible, and concurrent use should be approached with caution. Since cytisine is primarily eliminated unchanged by the kidneys, there is a low risk of interactions with drugs that are metabolized by hepatic enzymes.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data in a preclinical study.
-
Possible Cause: Inconsistent oral dosing administration, variability in food and water intake, or issues with the analytical method.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent oral gavage technique and timing. For rodent studies, consider using oral dosing cannulas to minimize stress and ensure accurate delivery.
-
Control Feeding: Fasting animals overnight before dosing can reduce variability in absorption. A study on a new cytisine formulation found it to be bioequivalent when administered with or without food in humans, but this may differ in animal models.
-
Validate Analytical Method: Re-validate the LC-MS or HPLC method for quantifying cytisine in plasma. Check for matrix effects, recovery, and stability of the analyte in the biological matrix.
-
Consider Animal Strain and Sex: Different strains or sexes of animals may exhibit different pharmacokinetic profiles. Ensure consistency within your experimental groups.
-
Problem 2: Lower than expected efficacy in a smoking cessation animal model.
-
Possible Cause: Insufficient brain penetration of cytisine at the administered dose, suboptimal dosing frequency, or inappropriate animal model.
-
Troubleshooting Steps:
-
Evaluate Brain Concentration: Preclinical studies suggest that cytisine may not cross the blood-brain barrier effectively, potentially leading to brain concentrations that are insufficient to fully engage the α4β2 nAChRs. Consider measuring unbound cytisine concentrations in the brain tissue of your animal model.
-
Adjust Dosing Regimen: Given the short half-life of cytisine, a more frequent dosing schedule may be necessary to maintain therapeutic levels in the brain.
-
Model Selection: Ensure the chosen animal model is appropriate for studying nicotine addiction and the effects of partial nAChR agonists. Models of nicotine self-administration and conditioned place preference are commonly used.
-
Problem 3: Unexpected adverse events observed in a clinical trial.
-
Possible Cause: Co-administration of other medications, underlying health conditions in the study population, or higher than anticipated plasma concentrations.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly review all concomitant medications for potential pharmacodynamic interactions.
-
Analyze Patient Comorbidities: Certain underlying conditions, such as psychiatric disorders or cardiovascular disease, may predispose individuals to adverse events. Analyze adverse event data based on patient baseline characteristics.
-
Therapeutic Drug Monitoring: If feasible, measure plasma concentrations of cytisine to determine if adverse events are correlated with higher systemic exposure.
-
Dose Adjustment: Consider if a dose reduction is necessary for participants experiencing significant adverse effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cytisine in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | |
| Elimination Half-Life (t½) | ~4.8 hours | |
| Volume of Distribution (Vd) | 115 L | |
| Clearance (CL) | 16.7 L/h | |
| Metabolism | Minimal to none | |
| Primary Route of Excretion | Renal (90-95% as unchanged drug) |
Table 2: Common Adverse Events of Cytisine in Clinical Trials
| Adverse Event | Reported Incidence | Reference(s) |
| Gastrointestinal Disorders (Nausea, Vomiting, Dyspepsia) | Up to 8.4% | |
| Sleep Disturbances (Insomnia, Abnormal Dreams) | Reported, but less common than GI issues | |
| Dry Mouth | Commonly reported | |
| Headache | Commonly reported | |
| Increased Blood Pressure | Mild increases reported |
Table 3: Binding Affinity of Cytisine for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| nAChR Subtype | Binding Affinity (Ki) | Reference(s) |
| α4β2 | 0.45 - 2.4 nM | |
| α7 | Lower affinity compared to α4β2 | |
| α3β4 | Lower affinity compared to α4β2 |
Experimental Protocols
Protocol 1: Quantification of Cytisine in Human Plasma using LC-MS/MS
-
Objective: To determine the concentration of cytisine in human plasma samples.
-
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., cytisine-d4).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a strong cation exchange sorbent.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 or HILIC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for cytisine and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known cytisine concentrations.
-
Determine the concentration of cytisine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Protocol 2: Assessment of Cytisine Binding to α4β2 nAChRs
-
Objective: To determine the binding affinity (Ki) of cytisine for the α4β2 nAChR subtype.
-
Methodology:
-
Receptor Preparation:
-
Use cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the α4β2 nAChR, such as [³H]-epibatidine.
-
Add increasing concentrations of unlabeled cytisine to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the cytisine concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of cytisine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Visualizations
Caption: Signaling pathway of cytisine at the α4β2 nAChR.
Caption: Experimental workflow for pharmacokinetic analysis of cytisine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Cytisine in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the off-target effects of cytisine (B100878).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of cytisine and which receptor subtypes are involved?
A1: Cytisine, a partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), is primarily used for smoking cessation.[1][2][3] However, it also exhibits activity at other nAChR subtypes, which can lead to undesirable side effects. The main off-target effects are associated with its agonist activity at α3β4 and α7 nAChR subtypes.[4][5] Activation of α3β4 ganglionic nAChRs can contribute to cardiovascular side effects, while activity at α7 nAChRs may be associated with other non-therapeutic effects.
Q2: What are the main strategies to reduce the off-target effects of cytisine?
A2: The two primary strategies to mitigate the off-target effects of cytisine are:
-
Structural Modification: Synthesizing cytisine derivatives with higher selectivity for the α4β2 nAChR subtype over other subtypes like α3β4 and α7. This is the most explored and effective method to date.
-
Advanced Drug Delivery Systems: Developing novel formulations, such as buccal tablets or nanoparticles, to control the release and targeting of cytisine, thereby minimizing systemic exposure and peak concentration-related side effects.
Q3: How can I improve the selectivity of cytisine for the α4β2 nAChR?
A3: Chemical modification of the cytisine scaffold is the most effective approach. Specifically, substitutions at the C(10) position of the pyridone ring have been shown to significantly increase selectivity for the α4β2 subtype over the α3β4 subtype. For instance, a C(10) methyl analog has demonstrated a 3,500-fold selectivity in binding affinity for the α4β2 relative to the α3β4 nAChR subtype.
Troubleshooting Guides
Guide 1: Synthesis of Selective Cytisine Derivatives
Issue: Low yield or poor regioselectivity during the synthesis of C(10)-substituted cytisine derivatives.
-
Possible Cause 1: Inefficient C-H activation.
-
Troubleshooting Tip: The use of an iridium-catalyzed C-H borylation reaction is a key step for introducing functionality at the C(10) position. Ensure that the reaction is performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation. Optimize the reaction conditions, including the choice of iridium precursor (e.g., [Ir(COD)(OMe)]2), ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), and boron source (e.g., bis(pinacolato)diboron (B136004) - B2pin2).
-
-
Possible Cause 2: Unstable intermediate.
-
Troubleshooting Tip: The direct borylation of cytisine can lead to an unstable 10-(Bpin)cytisine intermediate. To improve stability and yield, it is recommended to first protect the nitrogen of the piperidine (B6355638) ring with a Boc group (N-Boc cytisine) before proceeding with the iridium-catalyzed borylation. The N-Boc group can be removed in a subsequent step.
-
-
Possible Cause 3: Competing side reactions.
-
Troubleshooting Tip: Carefully control the reaction temperature and stoichiometry of reagents. High-throughput experimentation can be employed for rapid optimization of reaction parameters to minimize side product formation.
-
Guide 2: Radioligand Binding Assays for Selectivity Profiling
Issue: High nonspecific binding in my nAChR radioligand binding assay.
-
Possible Cause 1: Radioligand binding to non-receptor sites.
-
Troubleshooting Tip: Decrease the concentration of the radioligand. Pre-soaking the filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce nonspecific binding to the filter material.
-
-
Possible Cause 2: Inappropriate assay buffer composition.
-
Troubleshooting Tip: The ionic strength and pH of the assay buffer can influence nonspecific binding. Optimize the buffer composition; a common buffer is 50 mM Tris-HCl, pH 7.4.
-
-
Possible Cause 3: High concentration of membrane protein.
-
Troubleshooting Tip: Titrate the amount of membrane preparation used in the assay to find the optimal concentration that provides a good signal-to-noise ratio without excessive nonspecific binding.
-
Issue: Low specific binding signal.
-
Possible Cause 1: Low receptor density in the cell membrane preparation.
-
Troubleshooting Tip: Use a cell line known to have high expression of the target nAChR subtype. Commercially available cell lines stably expressing human α4β2 or α3β4 nAChRs can be used. Ensure proper cell culture and membrane preparation techniques to maximize receptor yield.
-
-
Possible Cause 2: Degraded radioligand.
-
Troubleshooting Tip: Check the age and storage conditions of your radioligand. Always store radiolabeled compounds as recommended by the manufacturer to prevent degradation.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Tip: Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium.
-
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of cytisine and some of its derivatives for different nAChR subtypes, highlighting the improvement in selectivity.
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Selectivity (α3β4 Ki / α4β2 Ki) |
| Cytisine | ~1 | >1000 | >1000 | >1000 |
| 10-Methylcytisine (racemic) | ~1 | >3000 | - | >3000 |
| 10-Hydroxymethylcytisine | ~10 | >9000 | - | >900 |
| 9-Vinylcytisine | ~1 | >100 | - | >100 |
Data compiled from multiple sources. Note that absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation of N-Boc Cytisine
This protocol provides a general procedure for the synthesis of a key intermediate for C(10)-substituted cytisine derivatives.
-
Materials: N-Boc cytisine, [Ir(OMe)(cod)]₂, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), bis(pinacolato)diboron (B2pin2), anhydrous cyclohexane (B81311).
-
Procedure:
-
In a glovebox, charge an oven-dried vial with [Ir(OMe)(cod)]₂ (1.5 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%).
-
Add N-Boc cytisine (1.0 equivalent) and bis(pinacolato)diboron (1.2 equivalents).
-
Add anhydrous cyclohexane to the vial.
-
Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product, N-Boc-10-(Bpin)cytisine, can often be used in the next step without further purification.
-
Protocol 2: Radioligand Competition Binding Assay for nAChR Subtypes
This protocol describes a method to determine the binding affinity of test compounds for specific nAChR subtypes.
-
Materials: Cell membranes from cell lines expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2), radioligand (e.g., [³H]cytisine for α4β2, [³H]epibatidine for α3β4), test compound (cytisine derivative), non-specific binding control (e.g., high concentration of nicotine), assay buffer (50 mM Tris-HCl, pH 7.4), wash buffer (cold assay buffer), 96-well filter plates, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Techniques for Cytisine Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Cytisine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of Cytisine?
A1: The primary challenges in Cytisine analysis stem from its chemical properties. Cytisine is a small, highly polar basic alkaloid.[1][2][3][4] This polarity leads to very weak retention on commonly used reversed-phase (RP) stationary phases like C18 and C8 columns.[1] Consequently, it often elutes near the solvent front, co-eluting with components from the biological matrix, which can interfere with accurate quantification. This can also lead to poor separation efficiency and asymmetric peak shapes due to interactions with residual silanol (B1196071) groups on the stationary phase surface.
Q2: Which analytical techniques are most suitable for Cytisine quantification in biological samples?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) is considered the most suitable technique for analyzing Cytisine in biological samples due to its high sensitivity and selectivity. While HPLC with Diode Array Detection (DAD) or Fluorescence Detection (FLD) can be used, particularly for pharmaceutical formulations, LC-MS/MS is preferred for the low concentrations typically found in biological matrices like serum, plasma, and saliva.
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it useful for Cytisine analysis?
A3: HILIC is a chromatographic technique that uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. It is an excellent alternative to reversed-phase chromatography for highly polar compounds like Cytisine. HILIC provides better retention for polar analytes, moving them away from the solvent front and reducing matrix interference. The higher organic content in the mobile phase also enhances ESI-MS sensitivity by promoting efficient solvent evaporation.
Q4: What are the common sample preparation techniques for Cytisine analysis in biological fluids?
A4: The most common sample preparation techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating Cytisine from complex matrices. Cartridges such as mixed-mode, C18, and hydrophilic-lipophilic balanced (HLB) have been successfully applied.
-
Liquid-Liquid Extraction (LLE): This is another common technique used for Cytisine isolation.
-
Protein Precipitation: This is a simpler but potentially less clean method, where a solvent like methanol (B129727) is used to precipitate proteins from the sample.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor retention of Cytisine on a C18 column (elutes too early).
-
Possible Cause: Cytisine is a highly polar molecule and has low affinity for non-polar stationary phases like C18.
-
Solution 1 (Method Modification): Switch to a different chromatographic mode.
-
HILIC: Use a HILIC column (e.g., silica-based) with a mobile phase rich in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer (e.g., formate (B1220265) buffer at pH 4.0). This will significantly increase retention.
-
Ion-Exchange Chromatography (IEC): Use a strong cation exchange (SCX) column. This method provides strong retention for the basic Cytisine molecule.
-
-
Solution 2 (Mobile Phase Adjustment for RP columns):
-
Reduce the organic modifier content to as low as 5% or even use a fully aqueous mobile phase.
-
Add additives to the mobile phase to reduce peak tailing, such as formic acid or an ion-pairing reagent. Note that many of these additives may not be compatible with MS detection.
-
Problem 2: Asymmetric or tailing peaks for Cytisine.
-
Possible Cause: Strong interaction between the basic Cytisine molecule and acidic residual silanol groups on the surface of the stationary phase.
-
Solution 1: Adjust the mobile phase pH. Using an acidic buffer (e.g., ammonium (B1175870) formate at pH 4.5) can suppress the ionization of silanol groups and ensure Cytisine is in a consistent protonated state.
-
Solution 2: Use a modern, end-capped column with low silanol activity.
-
Solution 3: Employ an alternative stationary phase like a Polar-RP or Phenyl-Hexyl column, which can offer different selectivity and improved peak shape.
-
Solution 4: In IEC, optimizing the buffer concentration in the mobile phase can significantly improve peak symmetry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem 3: Low sensitivity or poor ionization of Cytisine.
-
Possible Cause: Suboptimal mobile phase composition or mass spectrometer source parameters.
-
Solution 1: Use a mobile phase that promotes good ionization in ESI positive mode. Mobile phases with a high organic content, like those used in HILIC, are beneficial as they facilitate desolvation. Volatile acidic modifiers like formic acid are recommended.
-
Solution 2: Optimize MS parameters. This includes the capillary voltage, nebulizer pressure, drying gas flow and temperature, and collision energy (CID) to ensure efficient ionization and fragmentation. For Cytisine, a sufficient fragmentation has been reported with a CID of 25 eV.
Problem 4: Significant matrix effects (ion suppression or enhancement).
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) interfere with the ionization of Cytisine in the MS source.
-
Solution 1: Improve sample preparation. Use a more rigorous SPE protocol to effectively remove interfering substances. A well-developed SPE procedure can yield high recoveries (>90%) and minimize matrix effects.
-
Solution 2: Enhance chromatographic separation. Ensure Cytisine is well-separated from the bulk of matrix components. Switching from RP to HILIC can be very effective, as many matrix interferences are less retained in HILIC mode.
-
Solution 3: Use a stable isotope-labeled internal standard (e.g., cytisine-d4). This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Sample Preparation
Problem 5: Low or inconsistent recovery of Cytisine during extraction.
-
Possible Cause: The chosen extraction method (LLE or SPE) is not optimized for Cytisine's polarity and the specific matrix.
-
Solution 1 (for SPE):
-
Select the appropriate sorbent. Mixed-mode or strong cation exchange sorbents can be more effective than standard C18 for a polar, basic compound.
-
Systematically optimize each step: conditioning, loading, washing, and elution. Ensure the pH of the loading and wash solutions is appropriate to ensure Cytisine is retained. The elution solvent must be strong enough to desorb the analyte.
-
-
Solution 2 (for LLE):
-
Optimize the pH of the aqueous sample. Cytisine is a base, so adjusting the sample to a basic pH will ensure it is in its neutral form, which is more soluble in organic extraction solvents.
-
Test different organic solvents to find the one with the best partitioning coefficient for Cytisine.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for Cytisine detection.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Matrix | Linearity Range | LLOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Linearity | Serum | 1–200 ng/mL | 1.0 | 92.95–95.61 | |
| Linearity | Saliva | 1–100 ng/mL | 1.0 | 96.30–98.07 | |
| Linearity | Blood | 5–1000 ng/mL | 5.0 | Not specified | |
| Linearity | Urine | 5–1000 ng/mL | 5.0 | Not specified |
| Linearity | Plasma | 1.5–1522 ng/mL | 1.5 | ~75 | |
LLOQ: Lower Limit of Quantification
Table 2: Limits of Detection (LOD)
| Technique | Matrix | LOD (ng/mL) | Reference |
|---|---|---|---|
| HILIC/ESI-QTOF-MS | Serum | 0.5 | |
| HILIC/ESI-QTOF-MS | Saliva | 0.35 | |
| LC-MS/MS | Saliva | 0.29 |
| LC-MS/MS | Serum | 0.30 | |
Experimental Protocols
Protocol 1: Cytisine Determination in Human Serum/Saliva by HILIC-MS/MS
This protocol is based on the validated method described by Wróblewski et al. (2023).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 250 µL of serum or saliva with an internal standard (e.g., Varenicline).
-
Add 500 µL of phosphate (B84403) buffer (pH 6.8) and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water, followed by a methanol/water mixture.
-
Elute Cytisine with a mixture of dichloromethane, 2-propanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions (HILIC)
-
Column: HILIC column with a silica (B1680970) stationary phase.
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 5 mM formate buffer at pH 4.0.
-
Elution: Linear gradient.
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions (ESI-QTOF-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 5 L/min at 300 °C.
-
Data Acquisition: Monitor the protonated molecular ion [M+H]⁺ for Cytisine (m/z 191.1179) and its fragments.
Visualizations
Experimental and Logical Workflows
References
- 1. Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Cytisine Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of cytisine (B100878) and its derivatives.
Section 1: Frequently Asked Questions (FAQs) - General Solubility
Q1: My cytisine derivative is precipitating out of aqueous solution. What are the common causes?
A1: Precipitation of cytisine derivatives in aqueous buffers like Phosphate-Buffered Saline (PBS) is a common issue stemming from their physicochemical properties. Key factors include:
-
Low Intrinsic Aqueous Solubility: Many derivatives, especially those with increased lipophilicity from added functional groups, have poor water solubility.
-
pH and pKa Relationship: Cytisine is a basic compound. The solubility of its derivatives is highly dependent on the pH of the solution relative to their pKa values. At a pH above the pKa, the compound will be in its less soluble, un-ionized (free base) form.[1][2]
-
"Common Ion" Effect: If the buffer contains ions that can form a less soluble salt with your derivative, it can lead to precipitation.
-
Solvent Shock: If the compound is first dissolved in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can immediately precipitate if the final organic solvent concentration is too low to maintain solubility. This is a form of kinetic versus thermodynamic solubility.[1]
Q2: What is the baseline solubility of the parent compound, Cytisine?
A2: The solubility of unmodified cytisine provides a useful starting point. Its solubility varies significantly depending on the solvent system. Organic solvents are generally more effective for creating stock solutions, which can then be diluted into aqueous buffers.[3]
Table 1: Solubility of Unmodified Cytisine
| Solvent | Approximate Solubility |
|---|---|
| Dimethylformamide (DMF) | ~20 mg/mL[3] |
| PBS (pH 7.2) | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | ~1 mg/mL |
Note: The solubility of derivatives can be significantly different based on their specific structural modifications.
Q3: How do structural modifications on the cytisine scaffold affect solubility?
A3: Structural modifications are the primary reason for altered solubility.
-
Increased Lipophilicity: Adding non-polar, aromatic, or long alkyl chains often decreases aqueous solubility.
-
Introduction of Ionizable Groups: Adding acidic or basic moieties can create opportunities to form salts, which are often more soluble than the neutral compound.
-
Hydrogen Bonding: Introducing groups capable of hydrogen bonding (e.g., hydroxyls, amines) can sometimes improve aqueous solubility, but this is not always predictable and depends on the overall molecular structure.
Section 2: Troubleshooting & Solubility Enhancement Strategies
This section outlines common strategies to overcome solubility challenges. The choice of method depends on the derivative's properties and the requirements of the downstream experiment.
Caption: Troubleshooting workflow for addressing cytisine derivative solubility.
Q4: How can I use pH adjustment to improve solubility?
A4: For derivatives with basic or acidic functional groups, altering the pH of the buffer is a primary strategy. For a basic derivative (like cytisine), lowering the pH below its pKa will protonate the molecule, making it more polar and increasing its aqueous solubility. Conversely, for an acidic derivative, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.
Q5: When should I use a co-solvent?
A5: Using a water-miscible organic solvent, or "co-solvent," is a common and effective technique, especially for in vitro experiments.
-
When to Use: This method is ideal when you have a lipophilic compound and need to prepare stock solutions or working solutions for assays where a small amount of organic solvent is tolerable.
-
Common Co-solvents: DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).
-
Caution: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent, as they can have physiological effects. Ensure the final concentration of the co-solvent is low (typically <1%) in the final assay medium.
Q6: What is cyclodextrin (B1172386) complexation and when is it useful?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex." This complex effectively shields the hydrophobic parts of the drug from water, significantly increasing its apparent aqueous solubility and stability.
-
When to Use: This is an excellent strategy for formulation development, aiming to create stable aqueous solutions for both in vitro and in vivo use without organic co-solvents.
-
Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Q7: What is a prodrug strategy and how does it help with solubility?
A7: A prodrug is a chemically modified, often inactive, version of a drug that is designed to be converted into the active parent drug in vivo through enzymatic or chemical reactions. By attaching a polar, ionizable, or otherwise solubilizing promoiety to the cytisine derivative, its solubility can be dramatically improved.
-
When to Use: This advanced strategy is employed during drug development when poor solubility severely limits oral bioavailability or prevents the development of an intravenous formulation.
-
Example: An ester prodrug can be created by attaching a hydrophilic group to a hydroxyl on the parent molecule. This ester is later cleaved by esterase enzymes in the body to release the active drug.
Section 3: Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Caption: Workflow for the Shake-Flask solubility experiment.
Methodology:
-
Preparation: Add an excess amount of the solid cytisine derivative to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and can be done by centrifugation at high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it if necessary and determine the concentration of the dissolved derivative using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. The resulting concentration is the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery. It measures the concentration at which a compound, added from a high-concentration DMSO stock, precipitates in an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the cytisine derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, precise volume from each well of the DMSO plate to a corresponding well on a new plate already containing the aqueous buffer of interest (e.g., PBS).
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). The presence of precipitate is then measured, typically using an optical method like nephelometry (light scattering) or by UV-Vis spectroscopy to detect a drop in absorbance.
-
Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Caption: Poor solubility as a barrier to biological activity.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Cytisine
Welcome to the technical support center for researchers dedicated to improving the central nervous system (CNS) delivery of Cytisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of strategies to enhance the blood-brain barrier (BBB) penetration of Cytisine.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is enhancing the BBB penetration of Cytisine necessary?
Cytisine is a promising therapeutic agent, particularly for smoking cessation, due to its action as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] However, its clinical efficacy is hampered by poor penetration of the blood-brain barrier, which necessitates higher or more frequent dosing, potentially leading to peripheral side effects.[3][4] Enhancing its ability to cross the BBB would increase its concentration at target receptors in the brain, potentially improving therapeutic outcomes and reducing the required dosage.
FAQ 2: What are the primary strategies for improving Cytisine's BBB penetration?
There are three main approaches that can be adapted for Cytisine, a small molecule drug:
-
Nanoparticle-Based Delivery Systems: Encapsulating Cytisine within nanocarriers (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can facilitate its transport across the BBB.[] These systems can protect the drug from degradation and can be surface-functionalized with ligands to target specific receptors on the BBB endothelium, promoting receptor-mediated transcytosis.
-
Chemical Modification & Prodrugs: Modifying the chemical structure of Cytisine to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The lipophilic promoiety is designed to be cleaved by enzymes within the brain, releasing the active Cytisine molecule. Another strategy involves conjugating Cytisine to a molecule that is a substrate for an endogenous BBB influx transporter.
-
Inhibition of Efflux Transporters: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp) that actively pump foreign substances out of the brain. If Cytisine is identified as a substrate for one of these transporters, co-administration with a P-gp inhibitor or designing nanoparticle systems that evade efflux could increase its brain accumulation.
FAQ 3: How do I choose between a nanoparticle approach and a prodrug approach?
The choice depends on several factors, including the specific physicochemical properties of Cytisine, the desired release kinetics, and the complexity of synthesis and formulation.
| Feature | Nanoparticle Approach | Prodrug Approach |
| Mechanism | Facilitates transport via endocytosis, transcytosis, or by altering interaction with the BBB. | Increases lipophilicity for passive diffusion or hijacks endogenous transporters. |
| Advantages | High drug loading capacity, protection from degradation, potential for sustained release and specific targeting. | Simpler formulation (once synthesized), predictable stoichiometry, relies on well-understood chemical principles. |
| Disadvantages | Complex formulation and characterization, potential immunogenicity, challenges in scaling up production. | Requires significant synthetic chemistry effort, potential for altered pharmacology of the prodrug itself, relies on enzymatic conversion in the brain. |
| Best For | Sustained release applications, protecting a labile drug, or when active targeting is desired. | When a modest increase in lipophilicity is sufficient, or a known transporter can be targeted. |
Table 1. Comparison of Nanoparticle and Prodrug Strategies.
Section 2: Experimental Protocols & Methodologies
Protocol 1: Evaluating Cytisine Permeability using an In Vitro BBB Model (Transwell Assay)
This protocol describes a standard method for assessing the permeability of a novel Cytisine formulation across a cellular model of the BBB.
Objective: To quantify the apparent permeability coefficient (Papp) of a Cytisine formulation.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Brain microvascular endothelial cells (BMECs) - primary or immortalized lines
-
Astrocyte and pericyte cells (for co-culture models)
-
Cell culture medium and supplements
-
Lucifer yellow or other paracellular marker
-
Test formulation of Cytisine and control (free Cytisine)
-
Analytical equipment for Cytisine quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed BMECs on the apical (upper) side of the Transwell insert. For more robust co-culture or triple-culture models, seed astrocytes and/or pericytes on the basolateral (lower) side of the well.
-
Barrier Formation: Culture the cells for several days to allow the formation of a tight monolayer.
-
Barrier Integrity Measurement: Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >200 Ω·cm²) indicates a tight barrier. Also, assess the permeability of a paracellular marker like Lucifer yellow; low passage confirms barrier integrity.
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the Cytisine formulation to the apical chamber (donor).
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber (receiver).
-
Replenish the receiver chamber with fresh buffer to maintain sink conditions.
-
-
Quantification: Analyze the concentration of Cytisine in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing Cytisine permeability using an in vitro Transwell BBB model.
Section 3: Troubleshooting Guides
Guide 1: Low Drug Encapsulation Efficiency in Nanoparticles
Problem: The amount of Cytisine successfully loaded into your nanoparticles is lower than expected, leading to wasted drug and poor delivery potential.
| Possible Cause | Recommended Solution | Troubleshooting Steps |
| Poor Drug-Polymer Interaction | Optimize the polymer or lipid composition. | 1. Test polymers/lipids with different properties (e.g., hydrophobicity, charge).2. For polymeric nanoparticles, consider using a different solvent system during formulation that improves the solubility of both Cytisine and the polymer. |
| Suboptimal Formulation Parameters | Adjust key parameters of the formulation process (e.g., sonication time, homogenization speed, pH). | 1. Systematically vary one parameter at a time to identify the optimal condition.2. Ensure the pH of the buffer does not negatively impact the charge and solubility of Cytisine. |
| Premature Drug Leakage | Use a more rigid polymer or a cross-linking agent. | 1. Select a polymer with a higher glass transition temperature.2. Incorporate a cross-linker into the formulation to create a more stable nanoparticle matrix, which can better retain the drug. |
| Inaccurate Quantification | Validate the method used to measure encapsulated drug. | 1. Ensure complete separation of free drug from nanoparticles before quantification.2. Run controls to confirm that the nanoparticle matrix does not interfere with the analytical assay. |
Table 2. Troubleshooting Low Nanoparticle Encapsulation Efficiency.
Guide 2: High Variability in In Vivo Brain Uptake Studies
Problem: You are observing inconsistent brain-to-plasma concentration ratios for your Cytisine formulation in animal models.
| Possible Cause | Recommended Solution | Troubleshooting Steps |
| BBB Integrity Disruption | Verify BBB integrity during the experiment. | 1. For invasive techniques like microdialysis, use a co-infused BBB integrity marker.2. Ensure surgical procedures are minimally invasive and consistent across all animals. Cerebral Open Flow Microperfusion (cOFM) is a technique that can measure concentrations with an intact BBB. |
| Instability of Formulation in Blood | Assess the in vivo stability of your formulation. | 1. Incubate the nanoparticle or prodrug formulation in plasma in vitro to check for premature drug release or degradation.2. Analyze blood samples over time to determine the pharmacokinetic profile of both the carrier and the released Cytisine. |
| Non-Specific Brain Tissue Binding | Differentiate between free drug in interstitial fluid and non-specifically bound drug. | 1. Use microdialysis or cOFM, which primarily sample the unbound drug in the brain's interstitial fluid.2. Compare total brain homogenate concentrations with microdialysis results to estimate the extent of tissue binding. |
| Inconsistent Dosing | Refine and standardize the administration protocol. | 1. Ensure accurate and consistent dosing volumes and concentrations for all animals.2. For intravenous injections, control the rate of infusion to minimize acute physiological responses. |
Table 3. Troubleshooting High Variability in In Vivo Brain Uptake.
Logical Flow for Troubleshooting Low In Vitro Permeability
Caption: A troubleshooting flowchart for diagnosing low permeability results in a Transwell assay.
References
- 1. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dtb.bmj.com [dtb.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Cytisine Derivatization
Welcome to the technical support center for the optimization of reaction conditions for cytisine (B100878) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the cytisine molecule?
A1: The cytisine molecule offers several sites for derivatization. The most commonly targeted positions are the secondary amine nitrogen (N12), and the pyridone ring at positions C9 and C11. Modifications at these sites have been explored to modulate the pharmacological properties of cytisine.[1]
Q2: I am observing a mixture of N-alkylation and O-alkylation products. How can I improve the selectivity for N-alkylation?
A2: The competition between N- and O-alkylation is a common challenge. To favor N-alkylation, careful control of reaction conditions is crucial. Generally, using a less polar aprotic solvent and a bulky base can sterically hinder the approach to the oxygen atom, thereby promoting alkylation at the nitrogen. Additionally, the choice of the alkylating agent can influence selectivity.
Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura cross-coupling reaction with a brominated cytisine derivative?
A3: For a successful Suzuki-Miyaura coupling, several parameters must be optimized:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine (B1218219) ligand is critical.[2] Sterically demanding ligands can be beneficial.
-
Base: The base plays a crucial role in the activation of the boronic acid.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction yield.
-
Solvent: A variety of solvents can be used, often in biphasic systems with water. Common organic solvents include dioxane, THF, and DMF.[4]
-
Temperature: Reaction temperatures can range from room temperature to over 100°C.[5] Optimization is necessary to ensure a reasonable reaction rate without causing degradation of the starting materials or products.
Q4: How can I minimize side reactions during the derivatization of cytisine?
A4: Minimizing side reactions often involves the use of protecting groups, especially when targeting specific sites on the molecule. For instance, to selectively perform reactions on the pyridone ring, the secondary amine at N12 can be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl). This prevents unwanted reactions at the nitrogen. Careful selection of reagents and reaction conditions, such as temperature and reaction time, is also essential.
Q5: What are some common challenges in the purification of cytisine derivatives?
A5: Cytisine and its derivatives are polar compounds, which can make purification by traditional methods like column chromatography challenging. Tailing of peaks on silica (B1680970) gel is a common issue. Using a modified mobile phase, for example by adding a small amount of a basic modifier like triethylamine (B128534) or ammonia, can often improve peak shape and separation. Alternatively, ion-exchange chromatography can be an effective purification technique for these basic compounds.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation of Cytisine
This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of cytisine.
References
- 1. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Study protocol for a non-inferiority trial of cytisine versus nicotine replacement therapy in people motivated to stop smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Cytisine and Varenicline for Smoking Cessation
An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of two nicotinic acetylcholine (B1216132) receptor partial agonists.
Cytisine (B100878) and varenicline (B1221332), both partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), represent prominent pharmacotherapeutic options for smoking cessation. While varenicline has been widely utilized and studied, the structurally similar plant-alkaloid cytisine has garnered increasing interest due to its comparable efficacy and favorable side-effect profile in several studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform research and clinical development in the field of addiction medicine.
Mechanism of Action
Both cytisine and varenicline exert their effects by targeting the α4β2 nAChRs, which are crucial in mediating nicotine (B1678760) dependence.[1] As partial agonists, they bind to these receptors, eliciting a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens. This action serves a dual purpose: it alleviates nicotine withdrawal symptoms and cravings, while also competitively inhibiting nicotine from binding to the same receptors, thereby reducing the rewarding effects of smoking.[2][3]
Varenicline was specifically designed to have a high affinity for the α4β2 receptor.[4][5] Animal studies have indicated that varenicline possesses a greater affinity for this receptor subtype compared to cytisine.
Efficacy: A Head-to-Head Comparison
Multiple clinical trials and meta-analyses have compared the efficacy of cytisine and varenicline in achieving smoking cessation. The results have been mixed, with some studies suggesting non-inferiority and others indicating a slight advantage for varenicline, often in the context of differing treatment durations.
A randomized clinical trial published in JAMA in 2021 found that a 25-day course of cytisine did not demonstrate non-inferiority to an 84-day course of varenicline for 6-month continuous abstinence. The verified 6-month continuous abstinence rates were 11.7% for the cytisine group and 13.3% for the varenicline group. However, a 2023 systematic review and meta-analysis concluded that there was no statistically significant difference in smoking cessation efficacy between cytisinicline and varenicline. Another meta-analysis also found no clear evidence of a difference in quit rates between the two medications.
| Outcome Measure | Cytisine | Varenicline | Study/Source |
| 6-Month Continuous Abstinence | 11.7% | 13.3% | Courtney RJ, et al. JAMA. 2021. |
| 7-Day Abstinence at 24 Weeks | 23.12% | 32.46% | Gmaj, L., et al. Nicotine Tob Res. 2023. |
| Quit Rates (vs. Placebo) | RR: 2.25 (95% CI: 1.13-4.47) | - | Ofori-Asenso R, et al. Drug Alcohol Depend. 2023. |
| Quit Rates (vs. NRT) | RR: 1.39 (95% CI: 1.12-1.73) | - | Ofori-Asenso R, et al. Drug Alcohol Depend. 2023. |
| Quit Rates (Direct Comparison) | RR: 1.00 (95% CI: 0.79-1.26) | - | Lindson N, et al. Cochrane Database Syst Rev. 2023. |
RR: Risk Ratio; CI: Confidence Interval; NRT: Nicotine Replacement Therapy
Safety and Tolerability Profile
A notable advantage of cytisine observed in several studies is its more favorable side-effect profile compared to varenicline. The aforementioned 2021 JAMA trial reported that self-reported adverse events occurred less frequently in the cytisine group. A 2023 meta-analysis also found that cytisine was associated with fewer adverse events than varenicline. The most commonly reported adverse events for both drugs are gastrointestinal in nature, with nausea being particularly prevalent with varenicline.
| Adverse Event Category | Cytisine (Incidence) | Varenicline (Incidence) | Study/Source |
| Total Adverse Events | Lower Incidence (IRR: 0.88, 95% CI: 0.81-0.95) | Higher Incidence | Courtney RJ, et al. JAMA. 2021. |
| Total Adverse Events | Lower Incidence (IRR: 0.59, 95% CI: 0.43-0.81) | Higher Incidence | Gmaj, L., et al. Nicotine Tob Res. 2023. |
| Gastrointestinal Events | Increased vs. Placebo (RR: 1.15, 95% CI: 1.06-1.25) | - | Ofori-Asenso R, et al. Drug Alcohol Depend. 2023. |
| Nausea | - | Most common adverse effect | Multiple Sources |
| Sleep Disorders | - | Reported adverse effect | Multiple Sources |
IRR: Incident Rate Ratio
Experimental Protocols
The methodologies of key clinical trials provide context for the presented data. Below is a summary of a representative non-inferiority trial protocol.
Representative Experimental Workflow: Non-Inferiority Trial
Key Methodological Components:
-
Study Design: Randomized, open-label, non-inferiority clinical trial with blinded outcome assessment.
-
Participants: Adult daily smokers motivated to quit.
-
Interventions:
-
Cytisine: Standard 25-day course with a tapering dose. For instance, 1.5 mg capsules taken six times daily initially, then gradually reduced.
-
Varenicline: Standard 12-week (84-day) course, typically starting with a titration phase (0.5 mg once daily, then twice daily) up to a maintenance dose of 1 mg twice daily.
-
-
Primary Outcome: The primary endpoint is typically long-term continuous abstinence, biochemically verified (e.g., via carbon monoxide breath test) at a pre-specified follow-up point (e.g., 6 months).
-
Secondary Outcomes: These often include self-reported abstinence, rates of adverse events, and treatment adherence.
-
Behavioral Support: In most trials, both treatment arms receive standard behavioral support, such as telephone counseling.
Conclusion
Both cytisine and varenicline are effective pharmacotherapies for smoking cessation, acting as partial agonists at α4β2 nicotinic acetylcholine receptors. While some evidence suggests varenicline may have a slight efficacy advantage, particularly with a longer treatment duration, cytisine consistently demonstrates a more favorable safety and tolerability profile, with a lower incidence of adverse events. The comparable efficacy, coupled with a better side-effect profile, positions cytisine as a compelling alternative to varenicline in the clinical management of nicotine dependence. Further head-to-head trials with equivalent treatment durations are warranted to definitively establish non-inferiority and to explore the potential for personalized treatment approaches based on individual patient characteristics and preferences.
References
- 1. droracle.ai [droracle.ai]
- 2. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Comparative analysis of Cytisine and nicotine's pharmacological effects
Cytisine (B100878), a plant-based alkaloid, and nicotine (B1678760), the primary psychoactive component of tobacco, are both ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). While structurally similar, their distinct pharmacological profiles result in different therapeutic applications and effects. Cytisine has been utilized for decades in Central and Eastern Europe as a smoking cessation aid and is gaining global attention as a cost-effective alternative to other therapies. This guide provides a detailed, data-driven comparison of the pharmacological effects of cytisine and nicotine for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The fundamental differences in the pharmacological actions of cytisine and nicotine can be quantified through their receptor binding affinities, pharmacokinetic profiles, and clinical efficacy.
Table 1: Receptor Binding Affinity (Ki) at Human nAChR Subtypes
Cytisine acts as a partial agonist with a particularly high affinity for the α4β2 nAChR subtype, which is crucial for mediating nicotine dependence.[1][2][3] Nicotine, a full agonist, also binds to this receptor with high affinity.[4] The lower the inhibition constant (Ki), the higher the binding affinity.
| nAChR Subtype | Ligand | Ki (nM) | Reference Cell Line |
| α4β2 | Cytisine | 0.17 - 0.8 | HEK293 Cells [4] |
| Nicotine | ~1 (High Affinity Site) | Rat Brain Homogenates | |
| α7 | Cytisine | 4200 | IMR32 Cells |
| Nicotine | Lower affinity than α4β2 | N/A | |
| α3β4 | Cytisine | >3000-fold lower than α4β2 | HEK293 Cells |
| Nicotine | Variable | N/A |
Data compiled from multiple sources; Ki values can vary based on experimental conditions and tissue/cell line used.
Table 2: Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of cytisine and nicotine differ significantly, particularly in their metabolism. Cytisine undergoes minimal to no metabolism and is primarily excreted unchanged by the kidneys. In contrast, nicotine is extensively metabolized in the liver, primarily by the CYP2A6 enzyme, leading to lower oral bioavailability.
| Parameter | Cytisine (Oral) | Nicotine (Oral) | Nicotine (Transdermal) |
| Tmax (Time to Peak Plasma Conc.) | 1 - 2 hours | ~1 hour (variable) | 4.4 hours |
| Cmax (Peak Plasma Conc.) | ~27.8 ng/mL (3 mg dose) | ~8.5 ng/mL (4 mg lozenge) | ~12.2 ng/mL (14 mg/24h patch) |
| Elimination Half-life (t½) | ~4.8 hours | ~2 - 4.5 hours | ~3.2 hours |
| Bioavailability | High (inferred from renal excretion) | Low (~30-40%) | High (~76-82%) |
| Metabolism | Minimal to none; excreted unchanged | Extensive (~70-80% to cotinine) | Extensive hepatic metabolism |
Table 3: Clinical Efficacy and Adverse Events in Smoking Cessation
Clinical trials directly comparing cytisine with nicotine replacement therapy (NRT) have demonstrated cytisine's superior efficacy in achieving sustained abstinence from smoking. However, this increased efficacy is often accompanied by a higher incidence of self-reported, typically mild-to-moderate, adverse events.
| Outcome | Cytisine | Nicotine Replacement Therapy (NRT) | Trial Reference |
| Continuous Abstinence at 1 Month | 40% | 31% | Walker et al., 2014 |
| Continuous Abstinence at 6 Months | Superior to NRT | Baseline | Walker et al., 2014 |
| Biochemically Verified Abstinence (Weeks 9-24) | 21.1% (12-week course) | 4.8% (Placebo) | ORCA-2 Trial |
| Common Adverse Events | Nausea, vomiting, sleep disorders | Nausea, vomiting, sleep disorders (lower frequency) | Walker et al., 2014 |
| Adverse Events (% of Participants) | <10% for nausea, abnormal dreams, insomnia | N/A | ORCA-2 Trial |
Experimental Protocols
The data presented above are derived from established experimental methodologies. Understanding these protocols is essential for interpreting the results and designing future studies.
Radioligand Displacement Assay for Receptor Binding Affinity
This method is used to determine the binding affinity (Ki) of a test compound (e.g., cytisine) by measuring its ability to displace a radiolabeled ligand with known affinity for a specific receptor subtype.
-
Objective: To determine the inhibition constant (Ki) of a compound at specific nAChR subtypes.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target nAChR subtype (e.g., HEK293 cells transfected with α4 and β2 subunits).
-
A high-affinity radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).
-
Test compound (cytisine or nicotine) at various concentrations.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Pharmacokinetic Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
This highly sensitive method is employed to quantify the concentration of a drug and its metabolites in biological fluids like plasma or urine over time.
-
Objective: To determine pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
-
Procedure:
-
Sample Collection: Following administration of a single oral dose of the drug (e.g., 3 mg cytisine), blood samples are collected at predefined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Plasma is separated from the blood samples. A protein precipitation step is performed, followed by centrifugation to remove proteins. An internal standard is added to each sample.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the drug from other components in the plasma.
-
Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer, which ionizes the molecules and detects the drug and its internal standard based on their unique mass-to-charge ratios.
-
Quantification: A standard curve is generated using known concentrations of the drug to quantify its concentration in the plasma samples.
-
Parameter Calculation: The resulting concentration-time data are analyzed using pharmacokinetic modeling software to calculate key parameters.
-
Randomized Clinical Trial for Smoking Cessation
Pragmatic, randomized controlled trials are the gold standard for evaluating the efficacy and safety of smoking cessation therapies.
-
Objective: To compare the effectiveness of cytisine versus an alternative (NRT or placebo) in helping smokers quit.
-
Design: A pragmatic, open-label, non-inferiority or superiority randomized trial is a common design.
-
Participants: Adult daily smokers who are motivated to quit are recruited.
-
Procedure:
-
Randomization: Participants are randomly assigned (e.g., in a 1:1 ratio) to receive either cytisine (e.g., for 25 days) or NRT (e.g., for 8 weeks).
-
Intervention: Participants receive the assigned medication along with standardized, low-intensity behavioral support (e.g., via a telephone quitline).
-
Primary Outcome: The primary measure of efficacy is typically self-reported continuous abstinence from smoking at a specific time point (e.g., 1 month), often verified biochemically (e.g., via expired carbon monoxide levels).
-
Follow-up: Participants are followed for an extended period (e.g., 6 or 12 months) to assess long-term abstinence and record any adverse events.
-
Data Analysis: Abstinence rates between the groups are compared using statistical methods to determine if one treatment is superior or non-inferior to the other.
-
Visualizations: Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Pharmacodynamic action of Nicotine (full agonist) vs. Cytisine (partial agonist) at the nAChR.
Caption: Simplified nAChR signaling cascade activated by both cytisine and nicotine.
Caption: Workflow of a typical randomized clinical trial comparing cytisine and NRT.
Conclusion
Cytisine and nicotine share a common molecular target, the α4β2 nAChR, but their interactions produce distinct pharmacological and clinical outcomes. Cytisine's profile as a high-affinity partial agonist allows it to alleviate withdrawal symptoms by providing moderate receptor stimulation while simultaneously blocking the reinforcing effects of nicotine from tobacco smoke. Its favorable pharmacokinetics, characterized by minimal metabolism and renal clearance, contribute to a predictable dose-response relationship. In contrast, nicotine's action as a full agonist is responsible for its high addictive potential. Clinical evidence robustly supports cytisine's efficacy as a smoking cessation aid, showing it to be more effective than NRT. The higher incidence of mild adverse events associated with cytisine highlights the importance of patient counseling and managing expectations during treatment. For drug development professionals, cytisine serves as a valuable and cost-effective pharmacotherapy for nicotine dependence, with ongoing research exploring optimized dosing regimens to further improve its efficacy and tolerability.
References
- 1. Population pharmacokinetics of nicotine and its metabolites I. Model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of cytisine, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Analytical Cross-Validation of Cytisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cytisine, a plant-based alkaloid with increasing interest as a smoking cessation aid. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies. This objective comparison is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for pharmaceutical quality control, pharmacokinetic studies, or other research applications.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of different analytical methods for Cytisine determination is summarized in the tables below. These tables provide a clear comparison of key validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), across various techniques and sample matrices.
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
| HPLC-DAD | Pharmaceutical Formulation | 0.1 - 50 µg/mL | 0.9999 | 0.5 µg/mL | 1.52 µg/mL | [1] |
| Milli-Q Water | 4 - 100 µg/mL | 0.999 | Not Reported | Not Reported | [1] | |
| LC-MS/MS | Human Saliva | 1 - 100 ng/mL | 0.9999 | 0.29 ng/mL | 1 ng/mL | [1][2] |
| Human Serum | 1 - 200 ng/mL | 0.9999 | 0.30 ng/mL | 1 ng/mL | [2] | |
| UV-Vis | Phosphate (B84403) Buffer (pH 7.4) | 0.6 - 24 µg/mL | 0.999 | Not Reported | Not Reported |
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Cytisine Analysis. This table highlights the key performance characteristics of HPLC-DAD, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of Cytisine in different sample types.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of Cytisine in pharmaceutical formulations.
-
Chromatographic System:
-
Column: Strong Cation Exchange (SCX), Luna 5 µm, SCX 100A, 150 × 4.6 mm.
-
Mobile Phase: 15% Acetonitrile (B52724) and 85% 100 mM Ammonium (B1175870) Formate (B1220265) Buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) with wavelength set at 308 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Cytisine in methanol (B129727).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1 to 50 µg/mL).
-
-
Sample Preparation (for Pharmaceutical Formulations):
-
Accurately weigh and crush a representative number of tablets or empty the contents of capsules.
-
Dissolve the powdered sample in a known volume of a suitable solvent (e.g., methanol or mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of Cytisine in biological matrices such as human serum and saliva.
-
Chromatographic System (HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) with a silica (B1680970) stationary phase.
-
Mobile Phase: A linear gradient of acetonitrile (ACN) and 5 mM formate buffer (pH 4.0).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized for the specific system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple quadrupole or QTOF mass spectrometer.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Cytisine should be determined and optimized.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
SPE Cartridge: Strong Cation Exchange (SCX) cartridges.
-
Conditioning: Condition the cartridge with methanol followed by 0.1 M HCl.
-
Sample Loading: Dilute the sample (serum or saliva) with 0.1 M HCl and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 0.1 M HCl followed by methanol.
-
Elution: Elute Cytisine with a mixture of methanol and 25% ammonium hydroxide (B78521) solution (95:5, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of Cytisine in bulk drug substances or simple formulations.
-
Instrument: A double beam UV-Vis spectrophotometer.
-
Solvent: Phosphate buffer (pH 7.4).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for Cytisine in the chosen solvent (reported as 305 nm in phosphate buffer).
-
Prepare a series of standard solutions of Cytisine in the solvent covering the expected concentration range of the samples.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Cytisine in the sample solution from the calibration curve.
-
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for Cytisine.
Caption: Workflow for the Cross-Validation of Analytical Methods for Cytisine.
Caption: Decision Tree for Selecting an Appropriate Analytical Method for Cytisine.
References
Unveiling the Therapeutic Potential of Cytisine: An In Vivo Comparative Analysis in Preclinical Models
For Immediate Release
This comprehensive guide provides researchers, scientists, and drug development professionals with an objective comparison of Cytisine's therapeutic effects in preclinical models of nicotine (B1678760) addiction, depression, and myocardial ischemia-reperfusion injury. The data presented herein is collated from a range of in vivo studies, offering a comparative analysis against established treatments and placebo controls. This report includes detailed experimental methodologies and visual representations of key signaling pathways to facilitate a deeper understanding of Cytisine's pharmacological profile.
Executive Summary
Cytisine (B100878), a plant-based alkaloid, has demonstrated significant therapeutic potential across multiple preclinical disease models. As a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), its primary mechanism of action involves the modulation of dopamine (B1211576) release in the brain's reward pathways. This activity underlies its efficacy in mitigating nicotine addiction and withdrawal symptoms. Furthermore, emerging evidence highlights its antidepressant-like effects and cardioprotective properties. This guide synthesizes the quantitative data from these preclinical investigations, presenting a clear comparison of Cytisine's performance against alternatives such as varenicline (B1221332) and nicotine itself.
Nicotine Addiction Models
Cytisine has been extensively evaluated in rodent models of nicotine addiction, primarily through nicotine self-administration and conditioned place preference (CPP) paradigms. These models are crucial in assessing the abuse potential and the efficacy of cessation aids.
Comparative Efficacy in Nicotine Self-Administration
The nicotine self-administration model in rats is a gold standard for evaluating the reinforcing properties of substances and the potential of therapeutic interventions to reduce drug-seeking behavior.
| Treatment Group | Dosage | Route of Administration | Outcome Measure | Result |
| Cytisine | 1-3 mg/kg | i.p. | Nicotine Infusions | Dose-dependent decrease in nicotine self-administration[1] |
| Varenicline | 1-3 mg/kg | s.c. | Nicotine Infusions | Dose-dependent reduction in nicotine self-administration[2] |
| Nicotine | 0.03 mg/kg/infusion | i.v. | Active Lever Presses | Maintained self-administration |
| Saline | - | i.v. | Active Lever Presses | Low rates of responding |
Alleviation of Nicotine Withdrawal Symptoms
The conditioned place preference (CPP) model is utilized to assess the rewarding or aversive effects of drugs, including the negative affective state associated with withdrawal.
| Treatment Group | Dosage | Animal Model | Outcome Measure | Result |
| Cytisine | 1 mg/kg | Nicotine-withdrawing rats | ICSS Thresholds | Reversed the elevation in intracranial self-stimulation (ICSS) thresholds, indicating a reduction in the dysphoric-like state of withdrawal[3][4] |
| Varenicline | 1 mg/kg | Nicotine-withdrawing rats | ICSS Thresholds | Similarly reversed the elevation in ICSS thresholds associated with nicotine withdrawal[4] |
| Saline | - | Nicotine-withdrawing rats | ICSS Thresholds | Significant elevation in ICSS thresholds, indicative of a dysphoric state |
Depression Models
Cytisine has shown antidepressant-like properties in the unpredictable chronic mild stress (UCMS) model in mice, a paradigm that mimics the chronic stress-induced anhedonia and behavioral despair observed in human depression.
Reversal of Depression-Like Behaviors in the UCMS Model
| Treatment Group | Dosage | Duration | Outcome Measure | Result |
| Control | Saline | 2 weeks | Immobility Time (Forced Swim Test) | Baseline immobility |
| UCMS + Saline | Saline | 2 weeks | Immobility Time (Forced Swim Test) | Significantly increased immobility time |
| UCMS + Cytisine | 1 mg/kg | 2 weeks | Immobility Time (Forced Swim Test) | Significantly reduced immobility time compared to UCMS + Saline group |
| UCMS + Cytisine | 1 mg/kg | 2 weeks | Sucrose (B13894) Preference | Significantly reversed the UCMS-induced decrease in sucrose preference |
| UCMS + Cytisine | 1 mg/kg | 2 weeks | BDNF, p-Akt, p-mTOR levels (Hippocampus & Amygdala) | Significantly reversed the UCMS-induced decreases in these signaling molecules |
Myocardial Ischemia-Reperfusion Injury Model
In a rat model of myocardial ischemia-reperfusion (I/R) injury, Cytisine has demonstrated cardioprotective effects by reducing the infarct size.
Cardioprotective Effects of Cytisine
| Treatment Group | Dosage | Timing of Administration | Outcome Measure | Result |
| Sham | Saline | - | Infarct Size (% of Area at Risk) | Minimal to no infarct |
| I/R + Saline | Saline | Before reperfusion | Infarct Size (% of Area at Risk) | Significant myocardial infarction |
| I/R + Cytisine | 0.2 mg/kg | Before reperfusion | Infarct Size (% of Area at Risk) | Significantly reduced infarct size compared to I/R + Saline group |
| I/R + Varenicline | 0.03 mg/kg | Before reperfusion | Infarct Size (% of Area at Risk) | Significantly reduced infarct size, with a potentially greater effect than cytisine |
Experimental Protocols
Nicotine Self-Administration in Rats
Objective: To assess the reinforcing effects of nicotine and the ability of cytisine to reduce nicotine intake.
Animals: Male Wistar rats, weighing 250-300g.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a jugular vein catheter.
Procedure:
-
Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of nicotine (0.03 mg/kg/infusion), paired with a cue light presentation. Presses on the "inactive" lever have no consequence.
-
Maintenance: Once stable self-administration is achieved (consistent responding on the active lever), the treatment phase begins.
-
Treatment: Prior to the self-administration session, rats are pretreated with either saline, cytisine (1-3 mg/kg, i.p.), or varenicline.
-
Data Analysis: The number of infusions earned and lever presses are recorded and analyzed to determine the effect of the treatment on nicotine-seeking behavior.
Unpredictable Chronic Mild Stress (UCMS) in Mice
Objective: To induce a depressive-like state in mice and evaluate the antidepressant effects of cytisine.
Animals: Male C57BL/6 mice.
Procedure:
-
Induction of Stress: For 5 weeks, mice are subjected to a variable sequence of mild stressors, including cage tilt, wet bedding, restraint stress, and altered light/dark cycles.
-
Treatment: During the final two weeks of the stress protocol, mice receive daily intraperitoneal injections of either saline or cytisine (1 mg/kg).
-
Behavioral Testing:
-
Forced Swim Test: Mice are placed in a cylinder of water, and the duration of immobility is recorded as a measure of behavioral despair.
-
Sucrose Preference Test: Mice are given a choice between two bottles, one with water and one with a sucrose solution. A preference for sucrose is a measure of anhedonia.
-
-
Biochemical Analysis: Brain tissue (hippocampus and amygdala) is collected to measure levels of key signaling proteins such as BDNF, Akt, and mTOR via Western blotting.
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
Objective: To assess the cardioprotective effects of cytisine in a model of heart attack.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia and Surgery: Rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia: The LAD is occluded for 30 minutes to induce myocardial ischemia.
-
Reperfusion: The ligature is released, allowing blood flow to be restored to the myocardium for 2 hours.
-
Treatment: Cytisine (0.2 mg/kg), varenicline, or saline is administered intravenously just before the onset of reperfusion.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
Mechanism of Action & Signaling Pathways
Cytisine's therapeutic effects are primarily attributed to its action as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs). This interaction has distinct consequences in different therapeutic contexts.
Nicotine Addiction
In the context of nicotine addiction, cytisine's partial agonism at α4β2 nAChRs in the ventral tegmental area (VTA) leads to a moderate and sustained release of dopamine in the nucleus accumbens. This action alleviates nicotine withdrawal symptoms and cravings while simultaneously blocking the reinforcing effects of nicotine from tobacco by competing for the same receptor binding sites.
Depression
In preclinical models of depression, cytisine's antidepressant-like effects are associated with the modulation of downstream signaling pathways linked to neuroplasticity and cell survival. Activation of α4β2 nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for regulating protein synthesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depression.
Experimental Workflow: In Vivo Validation
The overall workflow for the in vivo validation of Cytisine's therapeutic effects follows a standardized preclinical research pipeline.
Conclusion
The preclinical data robustly supports the therapeutic potential of Cytisine across a spectrum of disorders. In models of nicotine addiction, it demonstrates comparable or superior efficacy to existing treatments in reducing drug-seeking behavior and alleviating withdrawal symptoms. Its novel antidepressant-like effects, mediated through the PI3K/Akt/mTOR signaling pathway, open new avenues for its therapeutic application. Furthermore, its cardioprotective properties in ischemia-reperfusion injury models suggest a broader clinical utility. This guide provides a foundational resource for researchers and clinicians interested in the further development and clinical translation of Cytisine as a versatile therapeutic agent.
References
A Comparative Analysis of the Side-Effect Profiles of Cytisine, Varenicline, and Nicotine Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of three prominent nicotinic agonists used for smoking cessation: cytisine (B100878), varenicline (B1221332), and nicotine (B1678760) replacement therapy (NRT). The information is supported by quantitative data from clinical trials and detailed experimental methodologies to aid in research and development.
Introduction to Nicotinic Agonists for Smoking Cessation
Nicotine addiction is primarily mediated by the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain, particularly the α4β2 subtype. This activation triggers the release of dopamine, creating a pleasurable and reinforcing effect. Nicotinic agonists used in smoking cessation therapies are designed to interact with these receptors to alleviate withdrawal symptoms and reduce the rewarding effects of smoking.
-
Cytisine and Varenicline are partial agonists of the α4β2 nAChR. They bind to these receptors and produce a weaker stimulation than nicotine, which helps to reduce cravings and withdrawal symptoms. Concurrently, by occupying these receptors, they block nicotine from cigarettes from binding, thereby diminishing the reinforcing effects of smoking.[1][2]
-
Nicotine Replacement Therapy (NRT) delivers nicotine through various methods (patches, gum, lozenges, etc.) to replace the nicotine from cigarettes. As a full agonist, it activates the nAChRs in the same way as nicotine from tobacco but in a controlled dose, helping to manage withdrawal symptoms during the quitting process.
Comparative Side-Effect Profiles
The following table summarizes the incidence of common adverse events associated with cytisine, varenicline, and various forms of NRT as reported in clinical trials.
| Adverse Event | Cytisine | Varenicline | Nicotine Replacement Therapy (NRT) |
| Nausea | 8.7% - 14.1%[1][3] | 25% - 30%[4] | 1.67 (Odds Ratio vs. Placebo) |
| Insomnia | <10% | ~10% - 15% | 1.42 (Odds Ratio vs. Placebo) |
| Abnormal Dreams | <10% | ~10% - 15% | Data not consistently reported |
| Headache | Mild, incidence not consistently high | ~10% | Data not consistently reported |
| Gastrointestinal Issues | Stomach ache, dyspepsia reported | Constipation, flatulence reported | 1.54 (Odds Ratio for GI complaints vs. Placebo) |
| Cardiovascular Events | No significant increase in major adverse events reported | No significant increase in risk of serious adverse cardiovascular events compared with placebo | Increased risk of heart palpitations and chest pains (OR 2.06 vs. Placebo) |
| Application Site Reactions | Not Applicable | Not Applicable | Skin irritation (patch), mouth/throat soreness (oral) |
Experimental Protocols for Adverse Event Monitoring
The data presented in this guide are derived from randomized controlled trials (RCTs) that employed systematic methods for monitoring and recording adverse events. While specific protocols vary between studies, the general methodology is outlined below.
Participant Screening and Baseline Assessment
Prior to randomization, participants in clinical trials undergo a thorough screening process. This includes a comprehensive medical history, physical examination, and often laboratory tests to ensure they meet the inclusion criteria and to identify any pre-existing conditions that might predispose them to adverse events.
Adverse Event Data Collection
Adverse events (AEs) are typically collected through a combination of spontaneous reporting by participants and systematic inquiry by investigators at scheduled study visits.
-
Spontaneous Reporting: Participants are instructed to report any new or worsening symptoms to the research staff at any time during the trial.
-
Systematic Inquiry: At each study visit, investigators use standardized questionnaires or structured interviews to systematically ask participants about the occurrence of common and expected adverse events. For neuropsychiatric safety, specific tools like the Neuropsychiatric Adverse Event Interview (NAEI) and the Columbia Suicide Severity Rating Scale (C-SSRS) have been used in trials such as the EAGLES study for varenicline.
Grading and Causality Assessment
Once an adverse event is reported, it is assessed for its severity, seriousness, and relationship to the study drug.
-
Severity Grading: The severity of AEs is often graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). This scale typically ranges from Grade 1 (mild) to Grade 5 (death related to AE).
-
Causality Assessment: The investigator assesses the likelihood that the adverse event was caused by the study medication. This assessment is often categorized as "not related," "unlikely," "possible," "probable," or "definitely related." The Naranjo Adverse Drug Reaction Probability Scale is an example of a formal tool used for this purpose.
Reporting of Serious Adverse Events
Serious Adverse Events (SAEs) are defined as any untoward medical occurrence that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability. All SAEs are required to be reported to the study sponsor and regulatory authorities within a short timeframe.
Visualizing Mechanisms and Workflows
Signaling Pathway of Nicotinic Agonists
The following diagram illustrates the interaction of nicotine, varenicline/cytisine with the α4β2 nicotinic acetylcholine receptor and the subsequent downstream signaling.
Caption: Interaction of nicotinic agonists with the nAChR and downstream effects.
Experimental Workflow for a Smoking Cessation Clinical Trial
This diagram outlines a typical workflow for a clinical trial evaluating the safety and efficacy of a smoking cessation medication.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
Cytisine, varenicline, and NRTs are all effective aids for smoking cessation, each with a distinct side-effect profile. Varenicline is associated with a higher incidence of nausea compared to cytisine. NRTs, while generally well-tolerated, can cause application-site reactions and have been associated with a higher risk of heart palpitations and chest pains in some studies. The choice of a particular nicotinic agonist for an individual should be guided by a careful consideration of their medical history, tolerance for specific side effects, and personal preference. For drug development professionals, understanding these differential side-effect profiles is crucial for the design of future smoking cessation therapies with improved safety and tolerability.
References
- 1. Mental health related adverse events of cytisine and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial. [qmro.qmul.ac.uk]
- 2. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cytisine as a Molecular Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cytisine's performance as a molecular probe against other alternatives for nicotinic acetylcholine (B1216132) receptors (nAChRs). The following sections detail quantitative data, experimental protocols, and visual representations of key processes to support your research and development efforts.
Cytisine, a plant-based alkaloid, has long been recognized for its potent interaction with nAChRs, making it a valuable tool for studying these receptors and a lead compound in drug discovery.[1][2] Its primary mechanism of action is as a partial agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is deeply implicated in nicotine (B1678760) addiction.[2][3] This guide will delve into the specifics of validating Cytisine's use as a molecular probe by comparing its binding and functional characteristics with those of other relevant compounds.
Comparative Analysis of Binding Affinities
The affinity of a molecular probe for its target is a critical parameter for its validation and utility. The binding affinities of Cytisine and its primary competitor, Varenicline, for various nAChR subtypes have been extensively characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of a compound's binding affinity, with lower values indicating a stronger interaction.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Cytisine | α4β2 | 0.17 - 2.0 | [3] |
| α3β4 | >3000-fold lower than α4β2 | ||
| α7 | 4200 - 5890 | ||
| α1βγδ (muscle) | 430 - 492 | ||
| Varenicline | α4β2 | 0.06 - 0.4 | |
| α3β4 | 86 | ||
| α7 | 125 - 322 | ||
| α1βγδ (muscle) | >8000 | ||
| Nicotine | α4β2 | 1 - 6.1 | |
| α7 | 1600 | ||
| α1βγδ (muscle) | 2000 |
Functional Efficacy: A Deeper Dive
Beyond binding, the functional consequence of a probe's interaction with its target is paramount. As a partial agonist, Cytisine elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. This property is crucial for its therapeutic applications and its use as a probe to dissect receptor function. Electrophysiological techniques, such as two-electrode voltage clamp and patch clamp, are employed to measure the functional potency (EC50) and efficacy of ligands at nAChRs.
| Compound | nAChR Subtype | Efficacy (relative to Acetylcholine) | Reference |
| Cytisine | α4β2 | Partial Agonist (6.5 ± 0.2%) | |
| Varenicline | α4β2 | Partial Agonist (22 ± 2.5%) |
Alternative Molecular Probes for nAChR Exploration
While Cytisine and Varenicline are powerful tools, a diverse array of molecular probes exists for studying nAChRs, each with unique advantages.
-
Radioligands: Tritiated ligands like [³H]Cytisine and [³H]Epibatidine are instrumental in quantitative binding assays. For positron emission tomography (PET) imaging, radiotracers such as 2-[¹⁸F]FA and 6-[¹⁸F]FA have been developed to visualize nAChRs in the living brain.
-
Fluorescent Probes: To study the cellular and subcellular distribution of nAChRs with high resolution, fluorescent probes have been synthesized. For instance, nifrodansyl and nifrofam (B1193220) have been developed for imaging α4β2* nAChRs. Snake toxins, such as α-bungarotoxin, can be labeled with fluorescent proteins to serve as probes for specific nAChR subtypes.
-
Photoaffinity Labels: These probes are designed to bind to the receptor and then, upon photoactivation, form a covalent bond with it. This allows for the direct identification of amino acid residues within the binding site, providing invaluable structural information.
Experimental Protocols for Validation
The validation of a molecular probe like Cytisine relies on standardized and reproducible experimental protocols. Below are outlines of the key methodologies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cultured cells (e.g., HEK293) or specific tissue regions.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype.
General Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Voltage Clamp Recording: An oocyte is placed in a recording chamber and impaled with two electrodes, one for voltage clamping and the other for current recording.
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Current Measurement: The ion current flowing through the nAChR channels in response to the compound is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. These curves are then fitted to determine the EC50 and the maximal efficacy relative to a full agonist.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for validating a molecular probe.
References
- 1. Development of fluorescence imaging probes for nicotinic acetylcholine α4β2∗ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]
- 3. Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cytisine's Therapeutic Edge: A Comparative Analysis of Nicotinic Acetylcholine Receptor Agonists
A deep dive into the mechanism of action of Cytisine (B100878), a plant-based alkaloid, reveals its unique properties as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), offering a compelling alternative to other smoking cessation therapies. This guide provides a comparative analysis of Cytisine against its counterparts, Varenicline and Nicotine (B1678760), supported by experimental data to elucidate its therapeutic efficacy.
Cytisine's primary mechanism of action lies in its interaction with the α4β2 subtype of nAChRs, the receptor type predominantly responsible for nicotine dependence in the brain.[1][2] By acting as a partial agonist, Cytisine binds to these receptors and elicits a weaker response than nicotine, thereby reducing the rewarding effect of smoking and alleviating withdrawal symptoms.[1] This guide will dissect the key experiments that have illuminated this mechanism, presenting comparative data on binding affinity, potency, and efficacy, alongside detailed experimental protocols for their replication.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of Cytisine, Varenicline, and Nicotine at various nAChR subtypes, providing a quantitative comparison of their receptor interaction profiles.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (Emax, % of ACh response) |
| Cytisine | α4β2 | 0.17 - 0.23[3][4] | 5.3 - 7.3 | ~2.5% (HS), ~23% (LS) |
| α7 | 4200 | - | Full Agonist | |
| α3β4 | - | - | - | |
| α1βγδ | 430 | - | - | |
| Varenicline | α4β2 | 0.06 - 0.15 | 0.007 - 3.1 | ~18% (HS), ~41% (LS) |
| α7 | 322 | - | Full Agonist | |
| α3β4 | - | - | - | |
| α1βγδ | >8000 | - | - | |
| Nicotine | α4β2 | 1.6 - 6.1 | 0.68 - 5.42 | ~31% (HS), ~53% (LS) |
| α7 | >2100 | - | - | |
| α3β4 | - | - | - | |
| α1βγδ | 2000 | - | - |
HS: High Sensitivity Stoichiometry ((α4)2(β2)3); LS: Low Sensitivity Stoichiometry ((α4)3(β2)2). Data for EC50 and Emax can vary based on the specific experimental setup.
Key Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize the interaction of compounds like Cytisine with nAChRs.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a compound to a specific receptor subtype.
Objective: To determine the binding affinity of Cytisine for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-Cytisine or [3H]-Epibatidine).
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Membrane preparation from these cells
-
[3H]-Cytisine (Radioligand)
-
Unlabeled Cytisine, Varenicline, and Nicotine (Competitors)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells expressing α4β2 nAChRs in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand ([3H]-Cytisine) at a concentration near its Kd, and varying concentrations of the unlabeled competitor (Cytisine, Varenicline, or Nicotine).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through receptor channels upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of a compound.
Objective: To characterize the functional properties of Cytisine as a partial agonist at α4β2 nAChRs expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing α4β2 nAChRs
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette puller and microforge
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)
-
Internal solution (for filling the micropipette, e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP)
-
Cytisine, Varenicline, and Nicotine solutions at various concentrations
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with the internal solution.
-
Cell Preparation: Place the cells expressing α4β2 nAChRs in a recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Rapidly apply different concentrations of the agonist (Cytisine, Varenicline, or Nicotine) to the cell using a perfusion system.
-
Data Recording: Record the inward currents elicited by the agonist application.
-
Data Analysis: Plot the peak current response against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a saturating concentration of a full agonist like acetylcholine).
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the competitive binding at the nAChR, the workflow of a radioligand binding assay, and the signaling pathway activated by nAChR agonism.
Competitive binding of Nicotine and Cytisine at the α4β2 nAChR.
Workflow of a radioligand binding assay.
Signaling pathway activated by nAChR agonism.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Dictysine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dictysine, a diterpenoid alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of hazardous alkaloid compounds.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The available data for this compound (CAS Number: 67256-05-7) is summarized below.
| Property | Value |
| CAS Number | 67256-05-7 |
| Molecular Formula | C₂₁H₃₃NO₃ |
| Molecular Weight | 347.49 g/mol |
| Appearance | Not specified (Assume solid) |
| Solubility | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
Step-by-Step Disposal Procedures for this compound
Given that this compound is a diterpenoid alkaloid, it should be treated as a potentially toxic and hazardous substance. The following step-by-step protocol outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated absorbent materials, and disposable labware (e.g., weighing paper, pipette tips), should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked "Hazardous Waste: this compound" and include the date.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. The label should specify "Hazardous Waste: this compound" and list the solvent(s) and approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
3. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the this compound residue. This rinse solvent must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through your institution's EHS office or a certified hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathways
Currently, there is a lack of publicly available, detailed experimental protocols specifically utilizing this compound. Similarly, the specific biological signaling pathways modulated by this compound have not been elucidated in the scientific literature. Diterpenoid alkaloids as a class are known to exhibit a wide range of biological activities, often interacting with ion channels and receptors in the nervous system, but specific targets for this compound have not been identified.[1]
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of a hazardous chemical such as this compound.
References
Essential Safety and Operational Protocols for Handling Dictysine
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. This includes protection for the body, hands, eyes, and respiratory system. Workers should wear a cap, surgical or procedure mask, shoe covers, a protective gown, and two pairs of gloves when preparing sterile cytotoxic drugs.[1]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[2] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. It should be made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields. A full-face shield should be worn in conjunction with safety glasses when there is a risk of splashes or aerosols. | Protects eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended, especially when handling powders or creating aerosols. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Additional Protection | Disposable shoe covers and head covering. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling and Preparation
All handling of Dictysine should occur in a designated controlled area with restricted access.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedure:
-
Preparation :
-
Before entering the designated handling area, don all required PPE in the correct order.
-
Prepare the work area by covering the surface of the Class II Biological Safety Cabinet (BSC) with a disposable, absorbent, plastic-backed liner.
-
-
Handling :
-
All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified Class II BSC to protect both the product and the operator.[3]
-
Use dedicated equipment (e.g., spatulas, weighing paper, pipette tips) for handling the compound.
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
-
Cleanup :
-
Doff PPE in a manner that avoids self-contamination, removing the outer gloves first.
-
Dispose of all contaminated disposable materials in designated hazardous waste containers.
-
Disposal Plan
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound | Labeled, sealed, and leak-proof hazardous waste container. | Follow institutional guidelines for chemical waste disposal. This may involve incineration at a licensed facility. |
| Contaminated Sharps | Puncture-resistant sharps container. | Autoclaving followed by disposal in a designated landfill, or as per institutional protocol. |
| Contaminated Labware (glass, plastic) | Labeled hazardous waste container. | Incineration or chemical decontamination followed by disposal. |
| Contaminated PPE | Labeled hazardous waste bags (double-bagged).[4] | Incineration. |
Spill Management:
In the event of a spill, the area should be immediately secured to prevent further spread.[4]
Spill Response Protocol:
Caption: Protocol for responding to a this compound spill.
Procedure:
-
Evacuate and Secure : Immediately evacuate non-essential personnel from the area and restrict access.
-
Notify : Inform the laboratory supervisor and the institutional safety office.
-
Don PPE : The spill response team must don appropriate PPE, including a respirator.
-
Containment : Use a chemical spill kit to absorb and contain the spill.
-
Cleanup and Decontamination : Carefully clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Disposal : All materials used for cleanup must be disposed of as hazardous waste.
-
Documentation : Fully document the incident, including the cause, response, and any potential exposures.
By adhering to these rigorous safety and logistical protocols, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
